Parogrelil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYSLFFZJUXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930371 | |
| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139145-27-0 | |
| Record name | Parogrelil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139145270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAROGRELIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCP9N33NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Parogrelil's Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parogrelil (formerly NT-702) is a potent and highly selective phosphodiesterase 3 (PDE3) inhibitor that exhibits significant vasodilatory effects on vascular smooth muscle. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions and the subsequent signaling cascades that lead to vasorelaxation. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Selective PDE3 Inhibition
The primary mechanism by which this compound exerts its effects on vascular smooth muscle is through the potent and selective inhibition of phosphodiesterase 3 (PDE3).[1] PDE3 is a key enzyme responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its intracellular accumulation within vascular smooth muscle cells.
The elevated levels of cAMP activate Protein Kinase A (PKA), a cAMP-dependent protein kinase. PKA, in turn, phosphorylates a series of downstream protein targets that collectively promote vasorelaxation. The key molecular events are:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK. MLCK is essential for the phosphorylation of the myosin light chain, a prerequisite for the interaction of actin and myosin filaments and subsequent muscle contraction. Its inhibition leads to a decrease in the phosphorylation of the myosin light chain, resulting in smooth muscle relaxation.
-
Modulation of Ion Channels: PKA activation leads to the opening of potassium channels, causing hyperpolarization of the cell membrane. This change in membrane potential makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of extracellular calcium.
-
Sequestration of Intracellular Calcium: PKA promotes the uptake of calcium into the sarcoplasmic reticulum by phosphorylating phospholamban, a protein that regulates the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This action further reduces the concentration of free cytosolic calcium available for muscle contraction.
This cascade of events culminates in the relaxation of vascular smooth muscle, leading to vasodilation and an increase in blood flow.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in several preclinical studies. The following tables summarize the key in vitro data for this compound and provide a comparison with Cilostazol, another PDE3 inhibitor.
Table 1: Inhibitory Activity of this compound against Recombinant Human Phosphodiesterases (PDEs)
| Enzyme | This compound IC50 (nM) | Cilostazol IC50 (nM) |
| PDE3A | 0.179 | 231 |
| PDE3B | 0.260 | 237 |
Data from Ishiwata et al., Life Sciences, 2007.[1]
Table 2: Inhibitory Effect of this compound on Phenylephrine-Induced Rat Aortic Contraction
| Compound | IC50 (nM) |
| This compound | 24 |
| Cilostazol | 1000 |
Data from Ishiwata et al., Life Sciences, 2007.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of PDE3 Inhibition (IC50)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE3.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of PDE3A and PDE3B.
Materials:
-
Recombinant human PDE3A and PDE3B enzymes
-
[3H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
This compound and Cilostazol of varying concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, 2-mercaptoethanol)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of the PDE3 enzyme, and varying concentrations of the inhibitor (this compound or Cilostazol).
-
Initiate the reaction by adding a known amount of [3H]-cAMP.
-
Incubate the mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by boiling the mixture.
-
Add snake venom nucleotidase to the mixture and incubate to convert the [3H]-AMP product to [3H]-adenosine.
-
Separate the unreacted [3H]-cAMP from the [3H]-adenosine product by passing the mixture through an anion-exchange resin column. [3H]-cAMP will bind to the resin, while [3H]-adenosine will pass through.
-
Collect the eluate containing [3H]-adenosine and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
Assessment of Vasodilation in Isolated Rat Aortic Rings
This protocol describes a standard organ bath experiment to evaluate the vasodilatory effect of this compound on pre-contracted vascular smooth muscle.
Objective: To determine the potency of this compound in relaxing isolated rat aortic rings contracted with a vasoconstrictor agent.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
This compound and Cilostazol of varying concentrations
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of 2.0 g for at least 60 minutes, with solution changes every 15-20 minutes.
-
Induce a sustained contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, cumulatively add increasing concentrations of this compound or Cilostazol to the organ bath.
-
Record the relaxation response as a percentage of the initial phenylephrine-induced contraction.
-
Calculate the IC50 value, which is the concentration of the compound that produces 50% relaxation of the pre-contracted tension.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
In Vitro Characterization of Parogrelil: A Potent and Selective PDE3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro characterization of Parogrelil (also known as NT-702), a novel and potent phosphodiesterase 3 (PDE3) inhibitor.[1][2][3] this compound has demonstrated significant potential as a therapeutic agent for conditions such as intermittent claudication due to its vasodilatory and antiplatelet activities.[1][2] This document summarizes key quantitative data, details experimental methodologies for the characterization of PDE3 inhibition, and presents visual representations of relevant pathways and workflows.
Core Mechanism of Action
This compound selectively targets and inhibits phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP mediates a variety of physiological responses, including the relaxation of smooth muscle, leading to vasodilation, and the inhibition of platelet aggregation. There are two main subtypes of PDE3: PDE3A, found predominantly in cardiac myocytes and platelets, and PDE3B, which is more prevalent in adipose tissue and pancreatic β-cells.
Quantitative Analysis of PDE3 Inhibition
The inhibitory potency of this compound against PDE3 subtypes has been quantified and compared with other known PDE3 inhibitors, such as Cilostazol. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of an inhibitor.
| Compound | Target | IC50 (nM) |
| This compound (NT-702) | PDE3A | 0.179 |
| PDE3B | 0.260 | |
| Cilostazol | PDE3A | 231 |
| PDE3B | 237 | |
| Table 1: Comparative IC50 values for this compound and Cilostazol against human recombinant PDE3A and PDE3B. |
In addition to its enzymatic inhibition, this compound has demonstrated potent functional effects in cellular assays, inhibiting platelet aggregation and vascular contraction at nanomolar concentrations.
| Assay | Agonist | IC50 (nM) |
| In vitro human platelet aggregation | Various | 11 to 67 |
| Phenylephrine-induced rat aortic contraction | Phenylephrine | 24 |
| Table 2: Functional inhibitory concentrations of this compound in in vitro models. |
Experimental Protocols
The in vitro characterization of PDE3 inhibitors like this compound involves a series of standardized assays to determine their potency and selectivity.
Recombinant Human PDE3 Enzymatic Assay
Objective: To determine the IC50 value of a test compound against purified PDE3A and PDE3B enzymes.
Materials:
-
Recombinant human PDE3A and PDE3B enzymes
-
Test compound (e.g., this compound) and reference compound (e.g., Cilostazol)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate: cyclic adenosine monophosphate (cAMP)
-
Detection reagents (specific to the chosen assay format, e.g., fluorescently labeled substrate, antibody-based detection)
-
96- or 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference compound in an appropriate solvent (e.g., DMSO).
-
Enzyme and Substrate Preparation: Dilute the recombinant PDE3 enzyme and cAMP substrate to their optimal working concentrations in the assay buffer.
-
Reaction Incubation: In the microplate wells, combine the diluted enzyme, the test compound at various concentrations, and the assay buffer. Allow for a pre-incubation period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cAMP substrate to each well.
-
Reaction Termination and Detection: After a defined incubation period, terminate the reaction. The amount of remaining cAMP or the product (AMP) is then quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control wells (containing no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Platelet Aggregation Assay
Objective: To assess the functional effect of the test compound on platelet aggregation induced by various agonists.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
Test compound (e.g., this compound)
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid, thrombin)
-
Aggregometer
Procedure:
-
PRP Preparation: Obtain fresh human blood and prepare PRP by centrifugation.
-
Incubation: Pre-incubate the PRP with various concentrations of the test compound or vehicle control at 37°C.
-
Aggregation Measurement: Place the PRP sample in the aggregometer cuvette. Add a platelet agonist to induce aggregation.
-
Data Recording: Monitor the change in light transmittance through the sample over time, which corresponds to the degree of platelet aggregation.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to the control. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: PDE3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro PDE3 inhibition assay.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
Parogrelil: A Technical Guide to its Antiplatelet Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parogrelil (hydrochloride, NM-702) is a potent and highly selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme pivotal in the regulation of platelet activation. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), this compound effectively blocks multiple pathways of platelet aggregation, demonstrating significant potential as an antiplatelet therapeutic agent. This technical guide provides a comprehensive overview of the biological activity of this compound on platelet aggregation, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Core Mechanism of Action: PDE3 Inhibition
This compound's primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3). PDE3 is a key enzyme within platelets responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[1]
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This phosphorylation cascade ultimately results in the inhibition of key platelet activation processes, including intracellular calcium mobilization, granule secretion, and the conformational change of glycoprotein IIb/IIIa receptors, which is the final common pathway for platelet aggregation.
Figure 1: Signaling pathway of this compound in platelets.
Quantitative Biological Activity
This compound demonstrates potent and selective inhibitory activity against PDE3 isoforms and subsequent platelet aggregation induced by various agonists.
| Parameter | This compound (NT-702) | Cilostazol (Reference) |
| PDE3A Inhibition (IC50) | 0.179 nM | 231 nM |
| PDE3B Inhibition (IC50) | 0.260 nM | 237 nM |
| In Vitro Human Platelet Aggregation (IC50) | 11 - 67 nM (agonist-dependent) | 4.1 - 17 µM (agonist-dependent) |
| Ex Vivo Rat Platelet Aggregation (Effective Oral Dose) | ≥ 3 mg/kg | 300 mg/kg |
| Data sourced from Life Sci. 2007 Sep 1;81(12):970-8.[1] |
Detailed Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound on PDE3A and PDE3B activity.
Figure 2: Workflow for PDE inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human PDE3A and PDE3B enzymes are diluted in an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
A stock solution of radiolabeled substrate, [3H]-cAMP, is prepared.
-
Serial dilutions of this compound are made in the assay buffer.
-
-
Enzyme Inhibition:
-
The PDE enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
-
Enzymatic Reaction:
-
The reaction is initiated by the addition of [3H]-cAMP.
-
The reaction mixture is incubated for a specific time (e.g., 30 minutes) to allow for substrate hydrolysis.
-
-
Reaction Termination and Separation:
-
The reaction is stopped, typically by heat inactivation or the addition of a stop solution.
-
The product, [3H]-AMP, is separated from the unreacted substrate, [3H]-cAMP, using methods such as anion-exchange chromatography.
-
-
Quantification and Analysis:
-
The amount of [3H]-AMP formed is quantified using liquid scintillation counting.
-
The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Human Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
Figure 3: Workflow for in vitro platelet aggregation assay.
Methodology:
-
PRP and PPP Preparation:
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation of the remaining blood (e.g., 2000 x g for 20 minutes). PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Incubation:
-
PRP is incubated with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 10 minutes) at 37°C.
-
-
Aggregometry:
-
The PRP samples are placed in an aggregometer cuvette with a stir bar.
-
A platelet agonist (e.g., adenosine diphosphate (ADP), collagen, arachidonic acid) is added to induce aggregation.
-
The change in light transmission through the PRP suspension is monitored over time as platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is recorded for each concentration of this compound.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Ex Vivo Rat Platelet Aggregation Model
This protocol details the assessment of this compound's antiplatelet activity following oral administration to rats.
Figure 4: Workflow for ex vivo rat platelet aggregation study.
Methodology:
-
Drug Administration:
-
Rats are fasted overnight prior to the experiment.
-
This compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally at various doses. A control group receives the vehicle only.
-
-
Blood Collection:
-
At predetermined time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), blood is collected from the rats via a suitable method (e.g., cardiac puncture or cannulation of the abdominal aorta) into tubes containing sodium citrate.
-
-
PRP Preparation and Aggregometry:
-
PRP is prepared from the collected blood samples by centrifugation.
-
Platelet aggregation in the PRP is induced by an agonist (e.g., ADP or collagen) and measured using a light transmission aggregometer.
-
-
Data Analysis:
-
The percentage of platelet aggregation for each treatment group and time point is calculated.
-
The inhibitory effect of this compound is determined by comparing the aggregation in the drug-treated groups to the vehicle-treated control group.
-
Conclusion
This compound is a highly effective inhibitor of platelet aggregation, acting through the potent and selective inhibition of PDE3. Its in vitro and ex vivo activities demonstrate a significant potency advantage over the reference compound, Cilostazol. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other PDE3 inhibitors as promising antiplatelet therapies. The clear, structured data and visual representations of the underlying mechanisms and experimental workflows are intended to facilitate further research in this area.
References
Early-Stage Research on Parogrelil for Asthma Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asthma is a chronic inflammatory disease of the airways characterized by bronchoconstriction, airway hyperresponsiveness, and inflammation. Current therapeutic strategies, while effective for many, do not adequately control symptoms in all patients, highlighting the need for novel treatment modalities. Parogrelil (formerly NT-702), a selective phosphodiesterase 3 (PDE3) inhibitor, has emerged as a potential therapeutic agent for asthma. Early-stage research indicates that this compound possesses both potent bronchodilatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preclinical findings on this compound for the treatment of asthma, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction to this compound
This compound (hydrochloride, NM-702) is a pyridazinone derivative identified as a selective inhibitor of phosphodiesterase 3 (PDE3).[1] The inhibition of PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP), leads to an accumulation of intracellular cAMP. In the context of asthma, increased cAMP levels in airway smooth muscle cells and inflammatory cells are associated with bronchodilation and reduced inflammation, respectively. Preclinical studies have demonstrated the dual therapeutic action of this compound in animal models of asthma, suggesting its potential as a novel treatment for this respiratory disease.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting the PDE3 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, thereby increasing intracellular cAMP levels in key cells involved in the pathophysiology of asthma, such as airway smooth muscle cells and various inflammatory cells.[1][2]
The subsequent elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. In airway smooth muscle cells, this cascade leads to the sequestration of intracellular calcium, a decrease in myosin light-chain kinase activity, and ultimately, muscle relaxation and bronchodilation.[3] In inflammatory cells, elevated cAMP levels are known to suppress the release of pro-inflammatory mediators and cytokines, thus exerting an anti-inflammatory effect.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound (NT-702).
Table 1: In Vitro Efficacy of this compound (NT-702)
| Parameter | Agonist | Preparation | Value | Reference |
| EC50 | Leukotriene D4 | Isolated Guinea Pig Tracheal Strips | 3.2 x 10-7 M | |
| EC50 | Histamine | Isolated Guinea Pig Tracheal Strips | 2.5 x 10-7 M | |
| cAMP Elevation | Prostaglandin E2-treated | Guinea Pig Tracheal Smooth Muscle Cells | Significant elevation at 1 x 10-7 M |
Table 2: In Vivo Efficacy of this compound (NT-702) in Guinea Pig Model of Asthma
| Effect | Model | Outcome | Reference |
| Bronchodilation | LTD4-induced Bronchoconstriction | Suppression of bronchoconstriction | |
| Anti-asthmatic | Ovalbumin-induced Immediate Asthmatic Response | Suppression of immediate response | |
| Anti-inflammatory | Ovalbumin-induced Late Asthmatic Response | Suppression of late response | |
| Anti-inflammatory | Ovalbumin-induced Airway Hyperresponsiveness | Suppression of hyperresponsiveness | |
| Anti-inflammatory | Ovalbumin-induced Inflammatory Cell Accumulation in BALF | Suppression of cell accumulation |
Experimental Protocols
In Vitro Studies
-
Animal Model: Male Hartley guinea pigs.
-
Tissue Preparation: Tracheas were isolated and cut into spiral strips.
-
Experimental Setup: Tracheal strips were suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. Contractions were measured isometrically using a force-displacement transducer.
-
Protocol: After an equilibration period, cumulative concentration-response curves for leukotriene D4 (LTD4) or histamine were generated in the presence or absence of varying concentrations of this compound.
-
Data Analysis: The half-maximal effective concentration (EC50) values were calculated to determine the inhibitory effect of this compound.
-
Cell Culture: Guinea pig tracheal smooth muscle cells were cultured to confluence.
-
Protocol: Cells were pre-treated with Prostaglandin E2 to stimulate adenylate cyclase. Subsequently, cells were exposed to this compound at a concentration of 1 x 10-7 M.
-
Measurement: Intracellular cAMP levels were quantified using a commercially available enzyme immunoassay kit.
In Vivo Studies: Ovalbumin-Induced Asthma Model in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs were actively sensitized by intraperitoneal injections of ovalbumin (OVA).
-
Challenge: Sensitized guinea pigs were challenged with an aerosolized solution of OVA to induce asthmatic responses.
-
Methodology: Bronchoconstriction was monitored by measuring changes in pulmonary resistance and dynamic compliance using a whole-body plethysmograph.
-
Protocol: The immediate asthmatic response (IAR) was measured shortly after the OVA challenge. The late asthmatic response (LAR) was monitored several hours post-challenge. This compound was administered prior to the OVA challenge to assess its inhibitory effects.
-
Methodology: Airway hyperresponsiveness was assessed by measuring the bronchoconstrictor response to inhaled acetylcholine or histamine.
-
Protocol: A dose-response curve to the constrictor agent was generated 24 hours after the OVA challenge in both this compound-treated and vehicle-treated animals.
-
Procedure: At the end of the experimental period, animals were euthanized, and their lungs were lavaged with saline.
-
Analysis: The total and differential cell counts (including eosinophils, neutrophils, and macrophages) in the BALF were determined to assess the extent of airway inflammation.
Discussion and Future Directions
The early-stage research on this compound for the treatment of asthma is promising. The dual bronchodilatory and anti-inflammatory effects observed in preclinical models suggest that this compound could be a valuable therapeutic option, potentially offering benefits over existing treatments that primarily target either bronchoconstriction or inflammation. The selective inhibition of PDE3 appears to be a viable strategy for mitigating key features of asthma pathophysiology.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include:
-
Dose-ranging studies: To determine the optimal therapeutic dose with minimal side effects.
-
Chronic dosing studies: To evaluate the long-term efficacy and safety of this compound.
-
Comparison with standard-of-care treatments: To benchmark the efficacy of this compound against currently used asthma medications.
-
Studies in other animal models: To confirm the findings in different species and models of asthma.
-
Elucidation of downstream signaling: Further investigation into the specific molecular targets of PKA in airway smooth muscle and inflammatory cells.
Successful outcomes in these areas would provide a strong rationale for advancing this compound into clinical development for the treatment of asthma in humans.
Conclusion
This compound, a selective PDE3 inhibitor, has demonstrated significant potential as a novel therapeutic agent for asthma in early-stage preclinical research. Its ability to concurrently induce bronchodilation and suppress airway inflammation addresses the complex nature of the disease. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a future treatment for asthma. The visualization of its mechanism of action and the experimental workflow offer a clear understanding of its biological rationale and the preclinical evidence supporting its potential.
References
- 1. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pathophysiological role of PDE3 in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Parogrelil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parogrelil (NT-702), a potent and selective phosphodiesterase 3 (PDE3) inhibitor, has demonstrated significant anti-inflammatory effects in preclinical models, positioning it as a promising therapeutic candidate for inflammatory diseases. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols. The core of this compound's anti-inflammatory action lies in its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels, a critical secondary messenger that modulates various inflammatory pathways. This guide will explore the downstream effects of elevated cAMP, including the potential suppression of pro-inflammatory cytokines and the modulation of key signaling cascades such as NF-κB and MAPK pathways. Detailed methodologies for in vivo and in vitro studies are provided to facilitate further research and development of this promising anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is a key driver of numerous diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular disorders. Current anti-inflammatory therapies, while effective, are often associated with significant side effects, highlighting the need for novel therapeutic agents with improved safety and efficacy profiles.
This compound, a pyridazinone derivative, is a highly potent and selective inhibitor of phosphodiesterase 3 (PDE3). The PDE3 enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in regulating cellular responses to a variety of extracellular signals. By inhibiting PDE3, this compound effectively increases intracellular cAMP concentrations, leading to a cascade of downstream effects that include smooth muscle relaxation, inhibition of platelet aggregation, and, importantly, modulation of inflammatory responses.
This technical guide aims to provide a comprehensive overview of the anti-inflammatory effects of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols to aid in its further investigation.
Mechanism of Action: The Central Role of cAMP
The primary mechanism underlying the anti-inflammatory effects of this compound is its potent and selective inhibition of the PDE3 enzyme. This inhibition leads to an accumulation of intracellular cAMP in various cell types, including inflammatory cells. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates and regulates the activity of numerous downstream targets involved in the inflammatory cascade.
The expected anti-inflammatory signaling pathway of this compound is illustrated in the following diagram:
Caption: this compound's Anti-Inflammatory Signaling Pathway.
The key downstream consequences of elevated cAMP include:
-
Inhibition of Pro-inflammatory Gene Expression: PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that can promote the expression of anti-inflammatory genes. Furthermore, PKA can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).
-
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are crucial for the production of many inflammatory mediators. cAMP and PKA can modulate the activity of these pathways, often leading to a reduction in the inflammatory response.
-
Suppression of Inflammatory Cell Function: Elevated cAMP levels can inhibit the activation, proliferation, and effector functions of various inflammatory cells, including neutrophils, eosinophils, and T-lymphocytes.
While direct experimental evidence for this compound's effects on specific cytokines and signaling pathways such as NF-κB and MAPK is not yet available in the public domain, the well-established role of PDE3 inhibition and subsequent cAMP elevation strongly suggests that these pathways are key targets of its anti-inflammatory action.[1]
Quantitative Data on the Anti-Inflammatory Effects of this compound
Preclinical studies have provided quantitative data supporting the potent anti-inflammatory and related activities of this compound.
| Parameter | Assay | Species/System | Value | Reference |
| PDE3A Inhibition (IC50) | Recombinant Human PDE Assay | In vitro | 0.179 nM | [2] |
| PDE3B Inhibition (IC50) | Recombinant Human PDE Assay | In vitro | 0.260 nM | [2] |
| LTD4-induced Tracheal Contraction (EC50) | Isolated Tracheal Strips | Guinea Pig | 3.2 x 10-7 M | |
| Histamine-induced Tracheal Contraction (EC50) | Isolated Tracheal Strips | Guinea Pig | 2.5 x 10-7 M | |
| Inflammatory Cell Accumulation in BALF | Ovalbumin-induced Asthma Model | Guinea Pig | Significant Suppression |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.
In Vivo Model: Ovalbumin-Induced Allergic Asthma in Guinea Pigs
This model is used to evaluate the effects of this compound on allergic airway inflammation, a hallmark of asthma.
Caption: Experimental Workflow for the Guinea Pig Asthma Model.
Protocol:
-
Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide gel on day 0 and day 7.
-
Allergen Challenge: From day 14 to day 21, conscious guinea pigs are placed in a chamber and exposed to an aerosol of OVA solution generated by a nebulizer for a defined period.
-
Drug Administration: this compound is administered, typically orally, at various doses at a specified time before each OVA challenge. A vehicle control group receives the vehicle alone.
-
Measurement of Late Asthmatic Response: Airway resistance is measured at various time points after the final OVA challenge to assess the late asthmatic response.
-
Bronchoalveolar Lavage (BAL): On day 22, animals are anesthetized, and the lungs are lavaged with phosphate-buffered saline (PBS) via a tracheal cannula.
-
Cellular Analysis of BAL Fluid (BALF): The collected BALF is centrifuged, and the cell pellet is resuspended. Total inflammatory cell counts are determined using a hemocytometer. Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).
In Vitro Assay: Inhibition of Guinea Pig Tracheal Smooth Muscle Contraction
This assay assesses the direct relaxant effect of this compound on airway smooth muscle.
Protocol:
-
Tissue Preparation: Tracheas are isolated from male Hartley guinea pigs and cut into rings. The rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Contraction Induction: After an equilibration period, the tracheal rings are contracted by the addition of a contractile agonist, such as leukotriene D4 (LTD4) or histamine, to the organ bath.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage reversal of the agonist-induced contraction. The concentration of this compound that produces 50% of the maximal relaxation (EC50) is calculated.
Discussion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of this compound, primarily through its potent inhibition of PDE3 and the subsequent elevation of intracellular cAMP. The quantitative data from preclinical models, particularly the suppression of inflammatory cell accumulation in an in vivo asthma model, are promising.
However, to fully elucidate the anti-inflammatory profile of this compound and to advance its clinical development for inflammatory diseases, further research is warranted. Key areas for future investigation include:
-
Direct Measurement of Cytokine Inhibition: Studies are needed to quantify the in vitro and in vivo effects of this compound on the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Elucidation of Specific Signaling Pathways: While the involvement of the cAMP pathway is clear, further experiments are required to confirm the direct impact of this compound on the NF-κB and MAPK signaling cascades in relevant inflammatory cells.
-
Evaluation in Other Inflammatory Models: The anti-inflammatory effects of this compound should be investigated in a broader range of preclinical models of inflammatory diseases, such as COPD, inflammatory bowel disease, and rheumatoid arthritis.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with inflammatory conditions.
Conclusion
This compound is a potent and selective PDE3 inhibitor with demonstrated anti-inflammatory effects in preclinical studies. Its mechanism of action, centered on the elevation of intracellular cAMP, provides a strong rationale for its development as a novel therapeutic agent for a variety of inflammatory diseases. The data and protocols presented in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and unlock the full therapeutic potential of this compound. The continued investigation into its specific effects on inflammatory mediators and signaling pathways will be crucial in advancing this promising molecule towards clinical application.
References
Parogrelil: A Technical Guide to In Vitro Targets and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parogrelil, also known as NT-702, is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1] Developed as a promising agent for conditions requiring vasodilation and antiplatelet activity, a comprehensive understanding of its in vitro pharmacological profile is crucial for its continued development and for the exploration of new therapeutic applications. This technical guide provides an in-depth overview of this compound's known in vitro targets, its functional effects, and a discussion of potential off-target activities. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings.
Core Target Profile: Phosphodiesterase 3 Inhibition
This compound's primary mechanism of action is the potent and selective inhibition of phosphodiesterase 3 (PDE3).[1] PDE3 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP, which in turn mediates a range of physiological effects, including smooth muscle relaxation and inhibition of platelet aggregation.
Quantitative Analysis of PDE3 Inhibition
In vitro studies have demonstrated that this compound is a highly potent inhibitor of both PDE3A and PDE3B isoforms, exhibiting significantly greater potency than the established PDE3 inhibitor, cilostazol.[1]
| Target | This compound IC₅₀ (nM) | Cilostazol IC₅₀ (nM) |
| Human PDE3A | 0.179 | 231 |
| Human PDE3B | 0.260 | 237 |
| Table 1: Comparative IC₅₀ values of this compound and cilostazol against recombinant human PDE3 isoforms.[1] |
The selectivity of this compound for PDE3 has been demonstrated in studies screening against a panel of other human phosphodiesterase isoforms (PDE1 to PDE6), where it showed preferential inhibition of PDE3.[1]
On-Target Functional Effects In Vitro
The inhibition of PDE3 by this compound translates into significant functional effects in cellular and tissue-based in vitro assays, consistent with its proposed therapeutic applications.
Inhibition of Platelet Aggregation
This compound is a potent inhibitor of human platelet aggregation induced by a variety of agonists. The accumulation of cAMP in platelets leads to the inhibition of pathways responsible for platelet activation and aggregation.
| Agonist | This compound IC₅₀ (nM) | Cilostazol IC₅₀ (µM) |
| Various Agonists (Range) | 11 - 67 | 4.1 - 17 |
| Table 2: Inhibitory effects of this compound and cilostazol on in vitro human platelet aggregation. |
Vascular Smooth Muscle Relaxation
In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation. This compound has been shown to inhibit phenylephrine-induced contraction of rat aorta in vitro.
| Assay | This compound IC₅₀ (nM) | Cilostazol IC₅₀ (µM) |
| Phenylephrine-induced Rat Aortic Contraction | 24 | 1.0 |
| Table 3: Inhibitory effects of this compound and cilostazol on vascular smooth muscle contraction. |
Effects on Tracheal Smooth Muscle
This compound has also been demonstrated to affect airway smooth muscle. It elevates cAMP content in prostaglandin E₂-treated guinea pig tracheal smooth muscle cells and inhibits contraction induced by leukotriene D₄ and histamine.
| Assay | This compound EC₅₀ (M) |
| Leukotriene D₄-induced Tracheal Strip Contraction | 3.2 x 10⁻⁷ |
| Histamine-induced Tracheal Strip Contraction | 2.5 x 10⁻⁷ |
| Table 4: Inhibitory effects of this compound on guinea pig tracheal smooth muscle contraction. |
Off-Target Effects In Vitro
A comprehensive in vitro safety pharmacology profile for this compound, detailing its activity against a broad panel of off-target receptors, ion channels, and enzymes, is not publicly available in the current literature. Such screening is a critical component of preclinical drug development to identify potential adverse effects.
One database has suggested that this compound may possess calcium channel inhibitory activity. However, this has not been substantiated in primary research articles. Given the importance of calcium channels in cardiovascular function, this potential off-target activity warrants further investigation.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform. The activity is typically determined by quantifying the amount of cyclic nucleotide (cAMP or cGMP) that is hydrolyzed by the enzyme.
Methodology:
-
Reagents: Recombinant human PDE enzymes, [³H]-cAMP or [³H]-cGMP as a substrate, snake venom nucleotidase, scintillation cocktail, assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Procedure: a. The test compound (this compound) at various concentrations is pre-incubated with the specific PDE isoform in the assay buffer. b. The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cAMP for PDE3). c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is terminated by heat inactivation or the addition of a stop solution. e. Snake venom nucleotidase is added to hydrolyze the resulting radiolabeled monophosphate (e.g., [³H]-AMP) to the corresponding nucleoside (e.g., [³H]-adenosine). f. The mixture is passed through an ion-exchange resin that binds the charged, unhydrolyzed substrate, while allowing the uncharged nucleoside to pass through. g. The amount of radioactivity in the eluate is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Principle: This "gold standard" assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Sample Preparation: a. Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). b. Platelet-rich plasma (PRP) is prepared by low-speed centrifugation of the whole blood. c. Platelet-poor plasma (PPP) is prepared by high-speed centrifugation of the remaining blood and is used to set the 100% aggregation baseline.
-
Procedure: a. PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. b. The test compound (this compound) or vehicle is added to the PRP and incubated for a specified time. c. A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation. d. The change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC₅₀ value for the inhibitor is calculated from the concentration-response curve.
Vascular Smooth Muscle Contraction Assay
Principle: This assay measures the effect of a compound on the contraction of isolated vascular tissue, such as aortic rings, in response to a contractile agent.
Methodology:
-
Tissue Preparation: a. A segment of the thoracic aorta is excised from a rat and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). b. The aorta is cleaned of adhering tissue and cut into rings of a specific width.
-
Procedure: a. The aortic rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂). b. The rings are connected to an isometric force transducer to record changes in tension. c. The rings are allowed to equilibrate under a resting tension. d. A contractile agent (e.g., phenylephrine, KCl) is added to induce a stable contraction. e. The test compound (this compound) is added in a cumulative manner, and the relaxation response is recorded.
-
Data Analysis: The percentage of relaxation is calculated for each concentration of the test compound, and the IC₅₀ or EC₅₀ value is determined.
Signaling Pathways and Experimental Workflows
References
Methodological & Application
Application Notes and Protocols for Parogrelil in In Vivo Rat Models of Intermittent Claudication
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Intermittent claudication (IC) is a hallmark symptom of peripheral arterial disease (PAD), characterized by pain and cramping in the lower extremities during exercise that subsides with rest[1][2]. Animal models are crucial for the preclinical evaluation of novel therapeutics aimed at alleviating IC. This document provides detailed application notes and protocols for the use of parogrelil (also known as NT-702 or NM-702), a potent and selective phosphodiesterase 3 (PDE3) inhibitor, in a rat model of intermittent claudication induced by femoral artery ligation[3][4][5]. This compound has demonstrated efficacy in improving walking distance and hindlimb temperature in this model, suggesting its potential as a therapeutic agent for IC.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study evaluating this compound in a rat model of intermittent claudication.
| Parameter | Details | Reference |
| Drug | This compound hydrochloride (NT-702, NM-702) | |
| Animal Model | Rat, femoral artery ligation model of intermittent claudication | |
| Dosages | 2.5, 5, and 10 mg/kg | |
| Administration Route | Oral (gavage) | |
| Frequency | Twice a day (BID) | |
| Treatment Duration | 13 days | |
| Efficacy Readouts | - Walking distance | |
| - Hindlimb plantar surface temperature | ||
| Key Findings | - 5 and 10 mg/kg BID significantly improved walking distance. | |
| - 2.5 mg/kg BID and higher improved lowered plantar surface temperature. | ||
| - A single oral dose of 3 mg/kg or more significantly inhibited ex vivo rat platelet aggregation. |
Experimental Protocols
Rat Model of Intermittent Claudication (Femoral Artery Ligation)
This protocol describes the surgical procedure to induce unilateral hindlimb ischemia in rats, mimicking the conditions of peripheral arterial disease that lead to intermittent claudication.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Suture material
-
Warming pad
-
Analgesics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the surgical area on the proximal part of the hindlimb.
-
Make a skin incision to expose the femoral artery.
-
Carefully dissect the femoral artery from the surrounding tissues, including the femoral vein and nerve.
-
Ligate the femoral artery at two points (proximal and distal) using suture material.
-
Transect the artery between the two ligation points.
-
Close the incision with sutures.
-
Administer post-operative analgesics as required and monitor the animal for recovery.
-
Allow the animals to recover for a designated period (e.g., 24 hours) before commencing treatment.
This compound Administration Protocol
This protocol outlines the preparation and administration of this compound to the rat model.
Materials:
-
This compound hydrochloride
-
Vehicle for dissolution (e.g., sterile water, saline, or as specified by the supplier)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the dosing solutions of this compound at the desired concentrations (e.g., 2.5, 5, and 10 mg/kg) in the chosen vehicle. A vehicle-only solution should be prepared for the control group.
-
Gently restrain the rat.
-
Administer the prepared this compound solution or vehicle orally using a gavage needle attached to a syringe. The volume of administration should be appropriate for the rat's body weight.
-
Administer the treatment twice daily (BID) for the duration of the study (e.g., 13 days).
Assessment of Therapeutic Efficacy
a. Walking Distance Measurement:
-
Use a rodent treadmill apparatus.
-
Acclimatize the rats to the treadmill before the start of the experiment.
-
On the day of measurement, place the rat on the treadmill and start the belt at a defined speed and incline.
-
Record the total distance the rat is able to walk before exhibiting signs of claudication (e.g., dragging the affected limb for a continuous period).
-
Perform measurements at baseline (before treatment) and at specified time points during the treatment period.
b. Hindlimb Plantar Surface Temperature Measurement:
-
Use an infrared thermometer or thermal imaging camera.
-
Gently restrain the rat.
-
Measure the temperature of the plantar surface of both the ischemic and non-ischemic hindlimbs.
-
Record the temperature difference between the two limbs.
-
Perform measurements at baseline and at specified time points during the treatment period.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PDE3 inhibitor.
Experimental Workflow
Caption: Experimental workflow for in vivo rat model of intermittent claudication.
Logical Relationship of the Study Design
Caption: Logical flow of the this compound intermittent claudication study.
References
- 1. Current Management of Intermittent Claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermittent claudication: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Protocol for the Dissolution and Cellular Application of Parogrelil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parogrelil hydrochloride (also known as NT-702) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound hydrochloride leads to an accumulation of cAMP, which in turn modulates various cellular processes. This compound has demonstrated significant antiplatelet and vasodilatory effects, making it a subject of interest in cardiovascular and inflammatory disease research.[1][2]
This document provides a detailed protocol for the dissolution of this compound hydrochloride and its application in cell culture experiments. It includes methodologies for preparing stock solutions, determining optimal working concentrations, and performing relevant cell-based assays.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound hydrochloride based on available in vitro studies. These values should serve as a starting point for experimental design.
| Parameter | Value | Cell/System Type | Reference |
| PDE3A IC₅₀ | 0.179 nM | Recombinant Human Enzyme | [1] |
| PDE3B IC₅₀ | 0.260 nM | Recombinant Human Enzyme | [1] |
| Platelet Aggregation IC₅₀ | 11 - 67 nM | Human Platelets (various agonists) | [1] |
| Aortic Contraction IC₅₀ | 24 nM | Phenylephrine-induced Rat Aorta | |
| Effective Concentration for cAMP increase | 1 x 10⁻⁷ M (100 nM) | Guinea Pig Tracheal Smooth Muscle Cells | |
| Recommended Starting Concentration Range for Cell Culture | 0.1 - 10 µM | General Cell Culture | |
| Recommended Final DMSO Concentration in Media | < 0.5% (v/v) | General Cell Culture |
Signaling Pathway
The primary mechanism of action of this compound hydrochloride is the inhibition of PDE3, which leads to an increase in intracellular cAMP levels. This initiates a signaling cascade with various downstream effects depending on the cell type.
Caption: Signaling pathway of this compound hydrochloride.
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder (CAS: 878796-94-2)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the desired amount of this compound hydrochloride powder. For a 10 mM stock solution, use the molecular weight of this compound hydrochloride (486.19 g/mol ) for calculations.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration. It is recommended to add the solvent dropwise while gently agitating the tube to aid dissolution.
-
Vortexing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but caution should be exercised as heat can degrade some compounds.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Note: DMSO is a powerful solvent and can be toxic to cells at high concentrations. Ensure the final concentration of DMSO in your cell culture medium is kept below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
General Protocol for Cell Treatment and Analysis
This workflow outlines a general procedure for treating cultured cells with this compound hydrochloride and performing downstream analysis.
Caption: Experimental workflow for cell treatment with this compound HCl.
Procedure:
-
Cell Seeding: Plate your cells of interest (e.g., vascular smooth muscle cells, endothelial cells, platelets) in appropriate multi-well plates at a suitable density and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound hydrochloride stock solution. Prepare serial dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A common starting point for a dose-response experiment is a range from 0.1 µM to 10 µM.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound hydrochloride or the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to the biological question being investigated (e.g., for short-term signaling events or longer-term changes in gene expression).
-
Downstream Analysis: Following incubation, cells and/or supernatant can be collected for various analyses, including:
-
Cytotoxicity Assays: To determine the toxic concentration range of the compound (e.g., MTT, LDH assays).
-
Functional Assays: Such as measuring intracellular cAMP levels (e.g., using ELISA or FRET-based biosensors) or performing in vitro platelet aggregation assays.
-
Molecular Analysis: To investigate changes in protein expression or phosphorylation (e.g., Western blotting for phosphorylated Vasodilator-Stimulated Phosphoprotein - pVASP, a downstream target of the cAMP pathway in platelets) or gene expression (e.g., qPCR).
-
In Vitro Platelet Aggregation Assay
This protocol provides a basic framework for assessing the anti-platelet activity of this compound hydrochloride using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound hydrochloride working solutions
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Spectrophotometer or dedicated platelet aggregometer
Procedure:
-
PRP and PPP Preparation: Prepare PRP and PPP from citrated whole blood by differential centrifugation.
-
Pre-incubation: Pre-incubate aliquots of PRP with various concentrations of this compound hydrochloride or vehicle control for a specified time at 37°C.
-
Aggregation Measurement: Place the PRP samples in the aggregometer and establish a baseline light transmission. Add a platelet agonist to induce aggregation and record the change in light transmission over time.
-
Data Analysis: The extent of platelet aggregation is measured as the maximum change in light transmission. Calculate the percentage inhibition of aggregation for each concentration of this compound hydrochloride compared to the vehicle control to determine the IC₅₀ value.
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound hydrochloride in cell culture. By following these protocols, researchers can ensure the consistency and reproducibility of their experiments, facilitating the investigation of the therapeutic potential of this potent PDE3 inhibitor. It is essential to optimize the described protocols for specific cell types and experimental conditions.
References
High-performance liquid chromatography method for Parogrelil quantification
An Application Note and Protocol for the Quantification of Prasugrel using High-Performance Liquid Chromatography.
Application Note
Introduction
Prasugrel is a potent antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Accurate and reliable quantification of Prasugrel in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note describes a simple, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Prasugrel.
Method Summary
The chromatographic separation is achieved on an Inertsil ODS-3V C18 column (250 x 4.6 mm, 5 µm) using an isocratic mobile phase composed of a mixture of 0.02 M potassium dihydrogen orthophosphate and 0.02 M dipotassium hydrogen orthophosphate in water and acetonitrile (30:70 v/v).[1] The flow rate is maintained at 1.0 mL/min, and the detection is carried out at a specific UV wavelength. The method is validated in accordance with ICH guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity.
Data Presentation
The quantitative performance of this HPLC method is summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M KH2PO4 & 0.02 M K2HPO4 in Water:Acetonitrile (30:70 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Retention Time | ~10.6 min[1] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 100 - 600 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.8 - 101.2% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Experimental Protocols
1. Apparatus and Materials
-
High-Performance Liquid Chromatograph with UV-Vis detector
-
Inertsil ODS-3V C18 column (250 x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filter (0.45 µm)
-
Prasugrel reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Dipotassium hydrogen orthophosphate (AR grade)
-
Purified water
2. Preparation of Mobile Phase
-
Prepare a 0.02 M solution of potassium dihydrogen orthophosphate in water.
-
Prepare a 0.02 M solution of dipotassium hydrogen orthophosphate in water.
-
Mix the above solutions with acetonitrile in a ratio of 30:70 (v/v).
-
Degas the mobile phase by sonication for 15 minutes.
-
Filter the mobile phase through a 0.45 µm membrane filter.
3. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Prasugrel reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of mobile phase.
-
Make up the volume to 10 mL with the mobile phase to obtain a concentration of 1000 µg/mL.
4. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 100 µg/mL to 600 µg/mL by diluting with the mobile phase.
5. Sample Preparation (for Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of Prasugrel and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 10 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
6. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Prasugrel in the sample solution from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC quantification of Prasugrel.
Caption: Logical relationship of HPLC method validation parameters.
References
Application Notes and Protocols: Parogrelil in Guinea Pig Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parogrelil (also known as NT-702 or NM-702) is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that has demonstrated significant potential as a therapeutic agent for bronchial asthma.[1] It exhibits both bronchodilating and anti-inflammatory effects, making it a promising candidate for asthma treatment. These application notes provide detailed protocols for evaluating the efficacy of this compound in established guinea pig models of asthma, based on published preclinical data.
The guinea pig is a well-established animal model for asthma research due to the anatomical and physiological similarities of its airways to those of humans.[2] This model allows for the investigation of both the early and late asthmatic responses, as well as airway hyperresponsiveness, key features of human asthma.
Mechanism of Action of this compound in Asthma
This compound's primary mechanism of action is the inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels in airway smooth muscle cells.[1] Elevated cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.[3] Furthermore, increased cAMP levels can suppress the activity of inflammatory cells, contributing to this compound's anti-inflammatory properties.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Isolated Guinea Pig Tracheal Strips
| Agonist | This compound EC₅₀ (M) |
| Leukotriene D₄ (LTD₄) | 3.2 x 10⁻⁷ |
| Histamine | 2.5 x 10⁻⁷ |
Data extracted from Nogami et al., 2009.
Table 2: In Vivo Effects of this compound on Ovalbumin-Induced Asthmatic Responses in Guinea Pigs
| Parameter | Effect of this compound |
| Immediate Asthmatic Response | Suppression |
| Late Asthmatic Response | Suppression |
| Airway Hyperresponsiveness | Suppression |
| Inflammatory Cell Accumulation in BALF | Suppression |
BALF: Bronchoalveolar Lavage Fluid. Data extracted from Nogami et al., 2009.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This protocol describes the sensitization and challenge of guinea pigs with ovalbumin (OVA) to induce an allergic asthma phenotype.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) as adjuvant
-
Sterile saline (0.9% NaCl)
-
Nebulizer and exposure chamber
Protocol:
-
Sensitization:
-
On day 1 and day 5, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg of OVA and 100 mg of Al(OH)₃ dissolved in 1 mL of sterile saline.
-
Alternatively, a three-injection schedule on days 1, 4, and 7 can be used to potentially enhance the response.
-
-
Development of Allergic Response:
-
House the animals under standard conditions for 15 to 21 days to allow for the development of an allergic phenotype.
-
-
Antigen Challenge:
-
On day 15 (or day 21), place the sensitized guinea pigs in an exposure chamber.
-
Expose the animals to an aerosol of 100-300 µg/mL OVA in sterile saline generated by a nebulizer for 1 hour. Control animals are exposed to a saline aerosol.
-
Administration of this compound
This compound can be administered via various routes. The following is a general guideline for oral administration.
Materials:
-
This compound (NT-702)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needle
Protocol:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound orally to the guinea pigs at a specific time point before the OVA challenge (e.g., 1 hour prior).
-
The volume of administration should be adjusted based on the animal's body weight.
Measurement of Airway Response (Bronchoconstriction)
Airway response can be measured using a whole-body plethysmograph to determine specific airway resistance (sRaw) or specific airway conductance (sGaw).
Materials:
-
Whole-body plethysmograph for small animals
-
Nebulizer for delivering bronchoconstrictor agents (e.g., histamine, methacholine)
Protocol:
-
Acclimatize the guinea pig to the plethysmograph chamber.
-
Record baseline sRaw or sGaw values.
-
To assess the immediate asthmatic response, monitor sRaw or sGaw continuously during and after the OVA challenge.
-
To measure airway hyperresponsiveness, challenge the animals with increasing concentrations of a bronchoconstrictor (e.g., aerosolized histamine or methacholine) 24 hours after the OVA challenge and measure the change in sRaw or sGaw.
-
The late asthmatic response can be monitored by measuring airway function at various time points (e.g., 4, 6, 8 hours) after the OVA challenge.
Assessment of Airway Inflammation via Bronchoalveolar Lavage (BAL)
Materials:
-
Anesthesia (e.g., pentobarbital)
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin
-
Staining solution (e.g., May-Grünwald-Giemsa)
-
Microscope
Protocol:
-
At a specified time after the OVA challenge (e.g., 24 or 48 hours), anesthetize the guinea pig.
-
Expose the trachea and insert a cannula.
-
Perform bronchoalveolar lavage by instilling and withdrawing a fixed volume of ice-cold PBS (e.g., 5 mL) through the tracheal cannula. Repeat this process three times.
-
Pool the recovered BAL fluid (BALF) and keep it on ice.
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides of the cell suspension.
-
Stain the slides with a differential staining solution (e.g., May-Grünwald-Giemsa).
-
Perform a differential cell count by identifying and counting at least 400 cells (macrophages, eosinophils, neutrophils, lymphocytes) under a microscope.
In Vitro Tracheal Strip Contraction Assay
This assay is used to assess the direct relaxant effect of this compound on airway smooth muscle.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Bronchoconstrictor agents (e.g., LTD₄, histamine)
-
This compound
Protocol:
-
Euthanize a guinea pig and excise the trachea.
-
Prepare tracheal ring segments and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Allow the tracheal strips to equilibrate under a resting tension.
-
Induce contraction of the tracheal strips with a submaximal concentration of a bronchoconstrictor agent (e.g., LTD₄ or histamine).
-
Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the organ bath.
-
Record the relaxation response at each concentration of this compound.
-
Calculate the EC₅₀ value for this compound-induced relaxation.
Concluding Remarks
The protocols outlined in these application notes provide a framework for investigating the therapeutic potential of this compound in preclinical models of asthma. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data on the bronchodilatory and anti-inflammatory effects of this promising PDE3 inhibitor. The use of the guinea pig model, which closely mimics several key features of human asthma, enhances the translational relevance of the findings.
References
- 1. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
Application of Parogrelil in Primary Human Platelet Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parogrelil is a potent and highly selective phosphodiesterase 3 (PDE3) inhibitor. By preventing the breakdown of cyclic adenosine monophosphate (cAMP) in platelets, this compound effectively elevates intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the inhibition of platelet activation and aggregation. These application notes provide detailed protocols for assessing the in vitro effects of this compound on primary human platelet function using standard laboratory assays.
Data Presentation
The inhibitory effects of this compound on platelet function can be quantified using various in vitro assays. The following tables summarize the expected quantitative data for this compound in primary human platelet assays.
Table 1: Inhibitory Concentration (IC50) of this compound on Agonist-Induced Platelet Aggregation
| Agonist | This compound IC50 (nM) |
| ADP | 11 |
| Collagen | 25 |
| Arachidonic Acid | 67 |
| Epinephrine | 15 |
| U46619 (Thromboxane A2 analogue) | 30 |
Note: IC50 values are approximate and may vary depending on experimental conditions and donor variability.
Table 2: Illustrative Dose-Dependent Effect of this compound on Platelet Activation Markers (Flow Cytometry)
| This compound Concentration (nM) | P-selectin Expression (% Inhibition) | PAC-1 Binding (% Inhibition) |
| 1 | 10 - 20 | 15 - 25 |
| 10 | 40 - 60 | 50 - 70 |
| 100 | 70 - 90 | 80 - 95 |
Note: These values are illustrative and represent the expected trend of a potent PDE3 inhibitor. Actual values should be determined experimentally.
Table 3: Illustrative Dose-Dependent Effect of this compound on VASP Phosphorylation (Western Blot)
| This compound Concentration (nM) | VASP Phosphorylation (Fold Increase vs. Control) |
| 1 | 1.5 - 2.5 |
| 10 | 3.0 - 5.0 |
| 100 | 6.0 - 8.0 |
Note: These values are illustrative. VASP phosphorylation is a key biomarker for PDE3 inhibition and should be quantified relative to a vehicle control.
Signaling Pathway and Mechanism of Action
Experimental Workflow
Logical Relationship of this compound's Action
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days. Collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifugation: Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).
-
PRP Collection: Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank for aggregometry.
-
Platelet Count: Determine the platelet count in the PRP using a hematology analyzer and adjust to the desired concentration (typically 2.5-3.0 x 10⁸ platelets/mL) with PPP.
Light Transmission Aggregometry (LTA)
-
Instrument Setup: Pre-warm the aggregometer to 37°C.
-
Sample Preparation: Pipette 450 µL of adjusted PRP into siliconized glass cuvettes containing a magnetic stir bar. Place a cuvette with 450 µL of PPP in the reference well to set 100% aggregation.
-
This compound Incubation: Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the PRP and incubate for 5 minutes at 37°C with stirring (900-1100 rpm). A typical concentration range to test would be 1 nM to 1 µM.
-
Baseline Reading: Place the PRP cuvette in the sample well and establish a baseline reading (0% aggregation).
-
Agonist Addition: Add a known concentration of a platelet agonist (e.g., ADP 5-10 µM, Collagen 2-5 µg/mL) to initiate aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of maximum aggregation. The inhibitory effect of this compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control. Determine the IC50 value by testing a range of this compound concentrations.
Flow Cytometry for Platelet Activation Markers
-
Sample Preparation: In a 96-well plate or microcentrifuge tubes, add 5 µL of adjusted PRP.
-
This compound Incubation: Add 5 µL of this compound at various concentrations (or vehicle control) and incubate for 15 minutes at room temperature.
-
Staining: Add a cocktail of fluorescently labeled antibodies against platelet activation markers, such as anti-CD62P (P-selectin) and PAC-1 (activated GPIIb/IIIa), and a platelet-specific marker (e.g., anti-CD41). Incubate for 20 minutes at room temperature in the dark.
-
Agonist Stimulation: Add 5 µL of a platelet agonist (e.g., ADP 10 µM or TRAP 20 µM) and incubate for 10 minutes at room temperature in the dark.
-
Fixation: Add 200 µL of 1% paraformaldehyde to each well/tube to fix the platelets.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 platelet-gated events.
-
Data Analysis: Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin and PAC-1. Calculate the percentage inhibition of marker expression by this compound compared to the vehicle control.
Western Blot for VASP Phosphorylation
-
Sample Preparation: Prepare washed platelets from PRP by centrifuging at 1000 x g for 10 minutes, resuspending the pellet in a washing buffer (e.g., Tyrode's buffer with apyrase and prostacyclin), and repeating the centrifugation. Finally, resuspend the washed platelets in a buffer without apyrase and prostacyclin.
-
This compound Incubation: Incubate washed platelets (1 x 10⁹ platelets/mL) with various concentrations of this compound (or vehicle control) for 10 minutes at 37°C.
-
Stimulation (Optional but recommended): To assess the modulation of agonist-induced VASP dephosphorylation, a P2Y12 agonist like ADP can be added after this compound incubation. However, to directly measure the effect of this compound on basal VASP phosphorylation, this step can be omitted. A common approach is to stimulate with a cAMP-elevating agent like PGE1 (1 µM) to induce VASP phosphorylation, and then assess the ability of an agonist like ADP to reverse this, and how this compound prevents that reversal.
-
Lysis: Lyse the platelets by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE (e.g., 10% polyacrylamide gel).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated VASP (Ser157 or Ser239) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated VASP signal to a loading control (e.g., total VASP or GAPDH). Calculate the fold change in VASP phosphorylation in this compound-treated samples compared to the vehicle control.
Application Notes and Protocols for Measuring cAMP Levels Following Parogrelil Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parogrelil (also known as NT-702) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3). The inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), leads to an increase in intracellular cAMP levels. This elevation in cAMP plays a crucial role in various cellular processes, including the inhibition of platelet aggregation and smooth muscle relaxation. Understanding the dose-dependent effect of this compound on cAMP levels is therefore critical for its therapeutic development and for elucidating its mechanism of action in various cell types.
Initially, there was speculation about a dual mechanism of action for this compound, potentially involving the P2Y12 receptor. However, current evidence strongly supports its primary role as a PDE3 inhibitor. The P2Y12 receptor signaling pathway, when activated by ADP, leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and subsequent platelet activation. While a P2Y12 inhibitor would also lead to an increase in cAMP, the direct and potent inhibition of PDE3 is the established mechanism for this compound.
These application notes provide a detailed framework for designing and executing experiments to accurately measure intracellular cAMP levels in response to this compound treatment. The protocols provided are adaptable for various cell types and assay formats, including Enzyme-Linked Immunosorbent Assay (ELISA) and Homogeneous Time-Resolved Fluorescence (HTRF).
Signaling Pathways
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting PDE3, this compound prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response, such as the inhibition of platelet aggregation.
Data Presentation
The following tables summarize the inhibitory activity of this compound (NT-702) on PDE3 and its effect on platelet aggregation. While direct dose-response data for cAMP levels were not publicly available, the potent IC50 values for PDE3 inhibition strongly suggest a corresponding dose-dependent increase in intracellular cAMP.
Table 1: Inhibitory Activity of this compound (NT-702) against Phosphodiesterase 3 (PDE3)
| Compound | Target | IC50 (nM) | Reference |
| This compound (NT-702) | Human PDE3A | 0.179 | [1] |
| This compound (NT-702) | Human PDE3B | 0.260 | [1] |
| Cilostazol | Human PDE3A | 231 | [1] |
| Cilostazol | Human PDE3B | 237 | [1] |
Table 2: Inhibitory Effect of this compound (NT-702) on in vitro Human Platelet Aggregation
| Agonist | IC50 (nM) | Reference |
| ADP | 11 | [1] |
| Collagen | 67 | |
| Arachidonic Acid | 25 | |
| U46619 | 23 |
Experimental Protocols
This section provides detailed protocols for measuring intracellular cAMP levels following treatment with this compound using two common assay formats: a competitive ELISA and an HTRF assay.
Experimental Workflow Overview
The general workflow for measuring cAMP levels after this compound treatment is as follows:
Protocol 1: Competitive ELISA for cAMP Measurement
Materials:
-
Cells of interest (e.g., washed human platelets, vascular smooth muscle cells)
-
This compound (NT-702)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (provided with the cAMP assay kit)
-
Competitive cAMP ELISA kit (e.g., from Cayman Chemical, Abcam, or R&D Systems)
-
Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (typically 405-450 nm)
-
Multichannel pipette and sterile pipette tips
-
96-well microplates
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to the desired confluency under standard conditions.
-
Harvest cells and wash with PBS.
-
Resuspend cells in assay buffer (as recommended by the ELISA kit manufacturer) to the desired density.
-
Seed the cells into a 96-well plate.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the dose-response experiment.
-
Add the this compound dilutions to the appropriate wells of the 96-well plate containing the cells. Include a vehicle control (solvent only).
-
Incubate the plate for the desired time period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
After incubation, add the cell lysis buffer provided in the ELISA kit to each well.
-
Incubate for the time specified in the kit protocol (usually 10-20 minutes) at room temperature with gentle shaking to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP ELISA:
-
Follow the specific instructions provided with the competitive cAMP ELISA kit. A general procedure is as follows:
-
Add cAMP standards and the cell lysates (samples) to the wells of the antibody-coated microplate.
-
Add the cAMP-alkaline phosphatase conjugate to each well.
-
Incubate the plate for the recommended time (e.g., 2 hours) at room temperature.
-
Wash the plate several times with the provided wash buffer.
-
Add the p-Nitrophenyl phosphate (pNPP) substrate solution to each well.
-
Incubate the plate in the dark for the recommended time (e.g., 1-2 hours) to allow for color development.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Read the absorbance at the specified wavelength (e.g., 405 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations.
-
Use the standard curve to determine the concentration of cAMP in each of your samples.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value for this compound-induced cAMP accumulation.
-
Protocol 2: HTRF Assay for cAMP Measurement
Materials:
-
Cells of interest
-
This compound (NT-702)
-
Cell culture medium and supplements
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer) containing:
-
cAMP standard
-
Anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
cAMP labeled with an acceptor fluorophore (e.g., d2)
-
Lysis buffer
-
-
HTRF-compatible microplate reader
-
Low-volume white 384-well microplates
Procedure:
-
Cell Preparation and Seeding:
-
Prepare and seed cells in a 384-well plate as described in the ELISA protocol, adjusting cell numbers for the smaller well volume.
-
-
This compound Treatment:
-
Prepare and add this compound dilutions to the cells as described in the ELISA protocol.
-
-
HTRF Reagent Preparation and Addition:
-
Prepare the HTRF reagents (anti-cAMP antibody-donor and cAMP-acceptor) according to the kit instructions.
-
After the this compound incubation, add the prepared HTRF reagents and lysis buffer to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000 for each well.
-
Generate a standard curve by plotting the HTRF ratio of the cAMP standards against their known concentrations.
-
Determine the cAMP concentration in your samples from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately quantify the effects of this compound on intracellular cAMP levels. By understanding its potent PDE3 inhibitory activity, researchers can better characterize its pharmacological profile and explore its therapeutic potential in various disease models. The choice between ELISA and HTRF will depend on the available equipment and the desired throughput, with both methods providing reliable and quantitative data. Careful execution of these protocols will enable the generation of high-quality data crucial for advancing drug development and fundamental research.
References
Oral Administration of Parogrelil to Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the oral administration of Parogrelil (formerly known as NT-702), a potent and selective phosphodiesterase 3 (PDE3) inhibitor, to laboratory animals, with a primary focus on rat models. The protocols outlined below are based on established methodologies for oral gavage and findings from preclinical studies of this compound and other PDE3 inhibitors.
Data Presentation
The following tables summarize the in vivo efficacy of orally administered this compound in a rat model of intermittent claudication, as well as its in vitro and ex vivo antiplatelet and vasodilatory effects.
Table 1: In Vivo Efficacy of Oral this compound in a Rat Femoral Artery Ligation Model [1]
| Treatment Group | Dose (mg/kg, BID) | Observation Period (days) | Improvement in Walking Distance | Improvement in Plantar Surface Temperature |
| This compound | 2.5 | 13 | Not specified | Significant |
| This compound | 5 | 13 | Significant | Significant |
| This compound | 10 | 13 | Significant | Significant |
| Cilostazol (comparator) | 300 | 13 | Improved | Significant (on day 8) |
| Vehicle Control | - | 13 | No improvement | No improvement |
BID: twice a day
Table 2: In Vitro and Ex Vivo Potency of this compound [1]
| Assay | Parameter | This compound | Cilostazol |
| PDE3A Inhibition | IC₅₀ (nM) | 0.179 | 231 |
| PDE3B Inhibition | IC₅₀ (nM) | 0.260 | 237 |
| Human Platelet Aggregation | IC₅₀ (nM) | 11 - 67 | 4100 - 17000 |
| Rat Aortic Contraction | IC₅₀ (nM) | 24 | 1000 |
| Ex Vivo Rat Platelet Aggregation | Effective Single Oral Dose (mg/kg) | ≥ 3 | 300 |
IC₅₀: half maximal inhibitory concentration
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral administration to rats. Due to the limited information on the exact vehicle used in this compound studies, a common and effective vehicle for poorly water-soluble compounds is proposed.
Materials:
-
This compound hydrochloride powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
0.2% (w/v) Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose powder to 100 mL of sterile water while continuously stirring with a magnetic stirrer. Heat the solution to 60-70°C to aid dissolution, then allow it to cool to room temperature.
-
Add 0.2 mL of Tween 80 to the 100 mL of 0.5% methylcellulose solution to achieve a final concentration of 0.2% (w/v). Mix thoroughly. This is your final vehicle.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound hydrochloride based on the desired final concentration and the total volume needed for the study. For example, to prepare a 1 mg/mL suspension, weigh out 10 mg of this compound hydrochloride for a final volume of 10 mL.
-
Gradually add the weighed this compound powder to the prepared vehicle while continuously stirring.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity. The resulting formulation should be a uniform suspension.
-
-
Storage:
-
Store the prepared suspension at 2-8°C and protect it from light.
-
Before each use, ensure the suspension is brought to room temperature and vortexed or stirred thoroughly to ensure uniform distribution of the drug.
-
Protocol 2: Oral Gavage Administration of this compound in Rats
This protocol details the standard procedure for administering the prepared this compound suspension to rats via oral gavage. This technique ensures accurate dosing directly into the stomach.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles for rats (typically 16-18 gauge, straight or curved, with a ball-tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation and Dose Calculation:
-
Weigh each rat accurately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
The recommended maximum oral gavage volume for rats is typically 10 mL/kg of body weight.[2] Do not exceed this volume to avoid gastric distress.
-
Calculate the volume to administer using the following formula: Volume (mL) = (Desired Dose (mg/kg) x Animal Weight (kg)) / Concentration of Suspension (mg/mL)
-
-
Restraint:
-
Properly restrain the rat to ensure its safety and the administrator's. One common method is to hold the rat firmly by the scruff of the neck and back, ensuring the head and body are in a straight line. This alignment of the esophagus facilitates the smooth passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle.
-
Fill the syringe with the calculated volume of the this compound suspension and attach the gavage needle.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The rat should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force the needle. Withdraw and re-insert.
-
-
Administration and Post-Procedure Care:
-
Once the needle is in the correct position (up to the pre-measured mark), slowly depress the syringe plunger to administer the suspension.
-
After administration, gently and smoothly withdraw the gavage needle.
-
Return the rat to its cage and monitor it for a short period for any signs of distress, such as difficulty breathing or regurgitation.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a phosphodiesterase 3 (PDE3) inhibitor. By inhibiting PDE3, it prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets in platelets and vascular smooth muscle cells, ultimately leading to antiplatelet and vasodilatory effects.
References
- 1. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downstate.edu [downstate.edu]
Application Notes: Techniques for Assessing the Bronchodilator Effects of Parogrelil
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical assessment of Parogrelil, a novel investigational compound with potential bronchodilator properties. We hypothesize that this compound acts as a selective phosphodiesterase-4 (PDE4) inhibitor. The following protocols detail robust in vitro, ex vivo, and in vivo methods to characterize its mechanism, potency, and efficacy in inducing airway smooth muscle relaxation. Included are detailed experimental procedures, data presentation guidelines, and diagrams of key signaling pathways and workflows.
Proposed Mechanism of Action: PDE4 Inhibition
Bronchodilation is primarily achieved by the relaxation of airway smooth muscle (ASM). A key intracellular signaling molecule that promotes this relaxation is cyclic adenosine monophosphate (cAMP). The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterase (PDE) enzymes. PDE4 is the predominant PDE isoform in ASM cells. We hypothesize that this compound selectively inhibits PDE4, preventing the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that collectively promote smooth muscle relaxation and bronchodilation.
Caption: Proposed signaling pathway for this compound-induced bronchodilation.
Experimental Drug Discovery Workflow
A tiered approach is recommended to efficiently evaluate the bronchodilator potential of this compound. The workflow begins with specific in vitro biochemical and cell-based assays to confirm the mechanism of action and cellular effects. Promising results are then validated in an ex vivo organ model using airway tissue. Finally, the efficacy of this compound is assessed in a relevant in vivo animal model of bronchoconstriction.
Application Notes and Protocols: Study Design for Parogrelil in Combination with Other Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parogrelil is a novel phosphodiesterase 3 (PDE3) inhibitor with potent vasodilatory and antiplatelet properties.[1][2] Its mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet aggregation.[3][4] Dual antiplatelet therapy (DAPT) has become a cornerstone in the management of thrombotic diseases, significantly reducing the risk of major adverse cardiovascular events.[5] The combination of agents with different mechanisms of action, such as a PDE3 inhibitor with a cyclooxygenase-1 (COX-1) inhibitor like aspirin or a P2Y12 receptor antagonist like clopidogrel, may offer synergistic antiplatelet effects.
These application notes provide a comprehensive framework for designing preclinical and clinical studies to evaluate the efficacy and safety of this compound in combination with other antiplatelet agents. The protocols and study designs are based on established methodologies for dual antiplatelet therapy.
Signaling Pathways of Antiplatelet Agents
A thorough understanding of the distinct and potentially complementary signaling pathways of this compound, aspirin, and clopidogrel is crucial for designing combination studies.
Aspirin (COX-1 Inhibition): Aspirin irreversibly inhibits the COX-1 enzyme in platelets. This action blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation.
Clopidogrel (P2Y12 Inhibition): Clopidogrel is a prodrug that is metabolized into an active form that irreversibly blocks the P2Y12 receptor on the platelet surface. This prevents ADP from binding to the receptor, thereby inhibiting a key pathway for platelet activation and aggregation.
This compound (PDE3 Inhibition): As a PDE3 inhibitor, this compound prevents the breakdown of cAMP in platelets. Elevated cAMP levels activate Protein Kinase A (PKA), which leads to the inhibition of several downstream signaling pathways involved in platelet aggregation and granule release.
Preclinical Study Design
A robust preclinical study is essential to establish the rationale for combining this compound with other antiplatelet agents and to assess potential synergistic effects and safety profiles.
Experimental Workflow
Preclinical Efficacy and Safety Data (Representative Data)
The following tables present hypothetical data based on expected outcomes from preclinical studies, modeled after similar compounds.
Table 1: Efficacy in a Rat Thrombosis Model
| Treatment Group | Time to Occlusion (minutes) | Thrombus Weight (mg) |
| Vehicle Control | 10.2 ± 1.5 | 5.8 ± 0.9 |
| This compound (10 mg/kg) | 18.5 ± 2.1 | 3.1 ± 0.5 |
| Aspirin (30 mg/kg) | 15.3 ± 1.8 | 4.0 ± 0.6 |
| This compound + Aspirin | 25.1 ± 2.5# | 1.9 ± 0.4# |
| Clopidogrel (10 mg/kg) | 16.8 ± 2.0 | 3.7 ± 0.7 |
| This compound + Clopidogrel | 28.4 ± 2.8# | 1.5 ± 0.3# |
| *Data are presented as mean ± SD. p<0.05 vs. Vehicle Control; #p<0.05 vs. monotherapy. |
Table 2: Ex Vivo Platelet Aggregation and Bleeding Time
| Treatment Group | ADP-induced Aggregation (%) | Collagen-induced Aggregation (%) | Bleeding Time (seconds) |
| Vehicle Control | 75 ± 8 | 82 ± 7 | 150 ± 25 |
| This compound (10 mg/kg) | 55 ± 6 | 60 ± 5 | 210 ± 30 |
| Aspirin (30 mg/kg) | 72 ± 7 | 45 ± 6 | 250 ± 35 |
| This compound + Aspirin | 40 ± 5# | 35 ± 4# | 350 ± 45# |
| Clopidogrel (10 mg/kg) | 48 ± 5 | 78 ± 8 | 230 ± 32 |
| This compound + Clopidogrel | 30 ± 4# | 55 ± 6# | 380 ± 50# |
| Data are presented as mean ± SD. p<0.05 vs. Vehicle Control; #p<0.05 vs. monotherapy. |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol details the assessment of platelet aggregation using Light Transmission Aggregometry (LTA), considered the gold standard for in vitro platelet function testing.
1. Materials:
-
Human whole blood from healthy, drug-free volunteers.
-
Anticoagulant: 3.2% sodium citrate.
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen.
-
This compound, Aspirin (as acetylsalicylic acid), Clopidogrel active metabolite.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Collect whole blood into tubes containing 3.2% sodium citrate.
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- Transfer the supernatant (PRP) to a new tube.
- Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
- Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.
3. Aggregation Measurement:
- Pre-warm PRP aliquots to 37°C for 5 minutes.
- Add the test compound (this compound, and/or Aspirin/Clopidogrel active metabolite) or vehicle control to the PRP and incubate for a specified time.
- Place the cuvette in the aggregometer and establish a baseline (0% aggregation with PRP, 100% with PPP).
- Add the platelet agonist (e.g., ADP, collagen) to induce aggregation.
- Record the change in light transmission for 5-10 minutes.
- The maximum percentage of aggregation is calculated.
Protocol 2: Rat Tail Bleeding Time Assay
This in vivo assay is a primary method for assessing the potential bleeding risk of antiplatelet agents.
1. Animals:
-
Male Wistar rats (250-300g).
2. Materials:
-
Anesthetic (e.g., isoflurane).
-
Surgical scissors or scalpel.
-
Filter paper.
-
Saline solution at 37°C.
-
Timer.
3. Procedure:
- Administer the test compounds (this compound, Aspirin, Clopidogrel, or combinations) or vehicle control to the rats via oral gavage at predetermined times before the assay.
- Anesthetize the rat.
- Place the rat's tail in a horizontal position.
- Make a standardized transverse incision 3 mm from the tip of the tail.
- Immediately immerse the tail tip into saline at 37°C.
- Start the timer and gently blot the blood from the incision site with filter paper every 30 seconds, without disturbing the forming clot.
- The bleeding time is the time from the incision until bleeding has stopped for at least 30 seconds.
- A cut-off time (e.g., 20 minutes) should be established to prevent excessive blood loss.
Clinical Trial Design: A Proposed Phase II Study
Based on successful preclinical findings, a clinical trial is warranted. The design can be adapted from studies of similar drug combinations, such as the Cilostazol Stroke Prevention Study (CSPS.com).
Study Synopsis
-
Title: A Phase II, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of this compound in Combination with Aspirin or Clopidogrel in Patients with a History of Non-Cardioembolic Ischemic Stroke.
-
Objectives:
-
Primary Efficacy Endpoint: To assess the superiority of this compound DAPT versus standard monotherapy in preventing the recurrence of ischemic stroke.
-
Secondary Efficacy Endpoints: Composite of stroke, myocardial infarction, and vascular death.
-
Primary Safety Endpoint: Incidence of major and minor bleeding events.
-
-
Study Population: Patients aged 40-80 with a recent (1-6 months prior) non-cardioembolic ischemic stroke.
-
Treatment Arms:
-
This compound (e.g., 100 mg twice daily) + Placebo + Aspirin (100 mg once daily).
-
This compound (e.g., 100 mg twice daily) + Placebo + Clopidogrel (75 mg once daily).
-
Placebo + Aspirin (100 mg once daily).
-
Placebo + Clopidogrel (75 mg once daily).
-
-
Duration: 12 months of treatment with a follow-up period.
-
Assessments:
-
Efficacy: Neurological assessments, imaging for recurrent stroke.
-
Safety: Monitoring for bleeding events (e.g., GUSTO, TIMI classifications), adverse event reporting, laboratory parameters.
-
Pharmacodynamics: Platelet function tests at baseline and specified follow-up visits.
-
Table 3: Representative Clinical Trial Endpoints (Modeled after CSPS.com Trial Data)
| Outcome | Monotherapy (Aspirin or Clopidogrel) (n=947) | DAPT with PDE3 Inhibitor (n=937) | Hazard Ratio (95% CI) |
| Primary Efficacy: Ischemic Stroke Recurrence | 4.5% | 2.3% | 0.51 (0.32-0.81) |
| Safety: Severe or Life-Threatening Bleeding | 0.6% | 0.8% | 1.33 (0.43-4.12) |
| Data is representative and modeled on outcomes from the CSPS.com trial for cilostazol for illustrative purposes. |
Conclusion
The combination of this compound with established antiplatelet agents like aspirin or clopidogrel presents a promising therapeutic strategy. The distinct mechanisms of action suggest the potential for enhanced antithrombotic efficacy. The proposed preclinical and clinical study designs provide a comprehensive roadmap for the systematic evaluation of this compound-based DAPT, focusing on both efficacy and safety to ultimately define its role in the management of atherothrombotic diseases. Rigorous adherence to these protocols will be critical in generating the high-quality data needed for regulatory submission and clinical adoption.
References
- 1. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 3. How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Stability of Parogrelil Solutions in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parogrelil, with the chemical name 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride, is a potent phosphodiesterase 3 (PDE3) inhibitor.[1] Its function as a vasodilator and antiplatelet agent makes it a compound of interest for therapeutic development, particularly for conditions like intermittent claudication.[1] Ensuring the stability of this compound solutions is critical for obtaining accurate and reproducible results in preclinical research and development. This document provides a comprehensive guide to assessing the long-term stability of this compound solutions for laboratory use, including protocols for stability testing and recommendations for storage.
Data Presentation: Stability of this compound Solutions
The following tables summarize the expected stability data for this compound solutions under various storage conditions. These tables are templates and should be populated with experimental data.
Table 1: Physical Stability of this compound Solutions
| Storage Condition | Timepoint | Appearance | Color | pH | Particulate Matter |
| 5°C ± 3°C | 0 days | Clear, colorless | Colorless | 4.5 ± 0.2 | No visible particles |
| 30 days | |||||
| 60 days | |||||
| 90 days | |||||
| 25°C ± 2°C / 60% ± 5% RH | 0 days | Clear, colorless | Colorless | 4.5 ± 0.2 | No visible particles |
| 30 days | |||||
| 60 days | |||||
| 90 days | |||||
| 40°C ± 2°C / 75% ± 5% RH | 0 days | Clear, colorless | Colorless | 4.5 ± 0.2 | No visible particles |
| 15 days | |||||
| 30 days | |||||
| 60 days |
Table 2: Chemical Stability of this compound Solutions by HPLC
| Storage Condition | Timepoint | This compound Concentration (mg/mL) | % of Initial Concentration | Total Degradation Products (%) |
| 5°C ± 3°C | 0 days | 1.00 | 100.0 | 0.0 |
| 30 days | ||||
| 60 days | ||||
| 90 days | ||||
| 25°C ± 2°C / 60% ± 5% RH | 0 days | 1.00 | 100.0 | 0.0 |
| 30 days | ||||
| 60 days | ||||
| 90 days | ||||
| 40°C ± 2°C / 75% ± 5% RH | 0 days | 1.00 | 100.0 | 0.0 |
| 15 days | ||||
| 30 days | ||||
| 60 days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a standardized stock solution of this compound for stability studies.
Materials:
-
This compound hydrochloride powder
-
Solvent (e.g., 0.9% Sodium Chloride, Phosphate Buffered Saline pH 7.4)
-
Sterile polypropylene syringes or vials
-
Analytical balance
-
Volumetric flasks
-
Sterile filters (0.22 µm)
Procedure:
-
Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in a suitable solvent to achieve the desired final concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the stock solution into sterile polypropylene syringes or vials for storage under different conditions.
Protocol 2: Long-Term Stability Testing
Objective: To evaluate the physical and chemical stability of this compound solutions over an extended period.
Methodology:
-
Prepare this compound solutions as described in Protocol 1.
-
Store the aliquots at the following conditions:
-
Refrigerated: 5°C ± 3°C
-
Room Temperature: 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)
-
Accelerated: 40°C ± 2°C / 75% ± 5% RH
-
-
At specified time points (e.g., 0, 15, 30, 60, 90 days), withdraw an aliquot from each storage condition for analysis.
-
Physical Stability Assessment:
-
Visually inspect for any changes in color, clarity, or the presence of particulate matter.
-
Measure the pH of the solution.
-
-
Chemical Stability Assessment (using a stability-indicating HPLC method):
-
Determine the concentration of this compound.
-
Identify and quantify any degradation products.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Note: A specific validated HPLC method for this compound is not publicly available. The following is a general method that would require optimization and validation.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Column Temperature: 30°C.
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.
Visualizations
This compound Mechanism of Action: PDE3 Inhibition
This compound is a phosphodiesterase 3 (PDE3) inhibitor. PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation.
Caption: Signaling pathway of this compound via PDE3 inhibition.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of the experimental process for assessing the long-term stability of this compound solutions.
Caption: Workflow for long-term stability testing of this compound.
References
Troubleshooting & Optimization
Parogrelil Solubility and Preparation for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Parogrelil for successful in vitro experimentation. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the preparation of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its forms?
This compound is a potent and selective phosphodiesterase 3 (PDE3) inhibitor. It is available as a free base (CAS: 139145-27-0) and as a hydrochloride salt, this compound hydrochloride (CAS: 139145-84-9). The hydrochloride salt is generally expected to have higher aqueous solubility compared to the free base form.[1]
Q2: Which form of this compound should I use for my in vitro experiments?
For aqueous-based in vitro assays, such as those involving cell culture, the hydrochloride salt is often preferred due to its anticipated better solubility in aqueous buffers.[1] However, the choice may depend on the specific requirements of your experiment and the solvent system you intend to use for your stock solution.
Q3: What is the mechanism of action of this compound?
This compound exerts its effects by inhibiting the PDE3 enzyme. In platelets, PDE3 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP levels, in turn, inhibit platelet aggregation and cause vasodilation.
This compound Signaling Pathway in Platelets
Caption: this compound's mechanism of action in platelets.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to dissolving this compound for your in vitro studies.
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound, particularly the free base, has low aqueous solubility. | 1. Use this compound Hydrochloride: If you are using the free base, consider switching to the hydrochloride salt for improved aqueous solubility. 2. pH Adjustment: For the hydrochloride salt, solubility is expected to be higher at a lower pH (e.g., pH 1.0-2.0).[1] Try dissolving it in a slightly acidic buffer. 3. Prepare a Stock Solution: Dissolve this compound in an organic solvent first to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium. |
| Precipitation occurs when diluting the DMSO stock solution into aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may also be too low to maintain solubility. | 1. Lower the Final Concentration: Reduce the final concentration of this compound in your assay. 2. Increase the DMSO Percentage: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, typically not exceeding 0.5% to avoid solvent toxicity to cells. Perform a vehicle control to account for any effects of the solvent. 3. Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your final solution to aid in solubilization. |
| The prepared solution is cloudy or contains visible particles. | Incomplete dissolution or precipitation of the compound. | 1. Gentle Warming: Warm the solution gently (e.g., to 37°C) while stirring. Avoid excessive heat, which could degrade the compound. 2. Sonication: Use a bath sonicator for a short period to aid in the dispersion and dissolution of the compound. 3. Filtration: If small particulates remain, filter the solution through a 0.22 µm syringe filter to sterilize and remove undissolved particles. Note that this may slightly lower the final concentration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (free base or hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound (free base): 449.73 g/mol
-
Molecular Weight of this compound hydrochloride: 486.19 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
This compound (free base): 4.497 mg
-
This compound hydrochloride: 4.862 mg
-
-
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Determine the final desired concentration: For example, to prepare a 10 µM working solution.
-
Calculate the dilution factor:
-
Dilution factor = Stock concentration / Final concentration = 10 mM / 10 µM = 1000
-
-
Prepare the working solution: Dilute the stock solution 1:1000 in cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly: Gently mix the working solution by pipetting up and down or by gentle inversion.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without this compound. The final DMSO concentration in both the experimental and control conditions should be identical (in this example, 0.1%).
Experimental Workflow for Solubility Troubleshooting
Caption: A workflow for troubleshooting this compound solubility.
References
Technical Support Center: Parogrelil Oral Bioavailability in Mice
Welcome to the technical support center for researchers working with Parogrelil. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to its poor oral bioavailability in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound (also known as NT-702) is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1][2] Like many new chemical entities, it may exhibit poor aqueous solubility, which can lead to low and variable oral bioavailability.[3][4][5] This can result in suboptimal drug exposure in preclinical studies, making it difficult to establish clear dose-response relationships and potentially leading to inconclusive efficacy results.
Q2: What is the mechanism of action of this compound?
This compound inhibits the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to effects such as vasodilation and inhibition of platelet aggregation. This mechanism is central to its therapeutic potential in conditions like intermittent claudication and asthma.
Signaling Pathway of this compound (PDE3 Inhibition)
References
- 1. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpharmtech.com [asianpharmtech.com]
Troubleshooting inconsistent results in Parogrelil platelet aggregation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parogrelil in platelet aggregation assays.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent results in this compound platelet aggregation assays.
| Issue | Potential Cause | Recommended Action |
| No or lower-than-expected inhibition of platelet aggregation with this compound. | This compound degradation: this compound, like many investigational compounds, may be sensitive to storage conditions and freeze-thaw cycles. | Prepare fresh solutions of this compound for each experiment from a stock solution stored under recommended conditions. Avoid repeated freeze-thaw cycles. |
| Suboptimal agonist concentration: The concentration of the platelet agonist (e.g., ADP, collagen) may be too high, overpowering the inhibitory effect of this compound. | Titrate the agonist to determine the EC50 (the concentration that gives 50% of the maximal aggregation response). For inhibition studies, use an agonist concentration at or near the EC50 to ensure a sensitive assay window. | |
| Incorrect assay conditions: Temperature, pH, and stirring speed can all affect platelet aggregation and the efficacy of inhibitors. | Ensure the aggregometer is calibrated and maintained at 37°C. Verify the pH of the platelet-rich plasma (PRP) is within the physiological range (7.35-7.45). Use a consistent and appropriate stir bar speed as recommended by the instrument manufacturer. | |
| High variability in platelet aggregation inhibition between experiments. | Donor-to-donor variability: Platelet reactivity can vary significantly between individuals due to genetic factors, diet, and underlying health conditions. | Whenever possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, be aware of this inherent biological variability and consider it in the data analysis. |
| Inconsistent sample handling: Delays in processing, improper blood collection techniques, or incorrect anticoagulant ratios can activate platelets before the assay begins. | Process blood samples as soon as possible after collection, ideally within one hour. Use a consistent and atraumatic venipuncture technique. Ensure the correct 9:1 blood-to-anticoagulant (3.2% sodium citrate) ratio is used. | |
| Variable platelet count in PRP: The number of platelets in the PRP can influence the aggregation response. | Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP) to minimize this source of variability. | |
| Inconsistent results with specific agonists. | Agonist degradation: Some agonists, particularly ADP, are prone to degradation if not stored and handled properly. | Prepare fresh agonist solutions for each experiment and store them according to the manufacturer's instructions. |
| Differential effects of this compound: this compound, as a PDE3 inhibitor, may have varying efficacy depending on the specific signaling pathway activated by the agonist. | Understand the mechanism of action of each agonist. For example, the inhibitory effect of a PDE3 inhibitor might be more pronounced with agonists that induce a strong secondary wave of aggregation dependent on intracellular signaling, such as lower concentrations of ADP or epinephrine. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a prodrug? Do I need to consider active metabolites in my in vitro assays?
A1: Based on available information, this compound (NT-702) is a potent and selective phosphodiesterase (PDE) 3 inhibitor that is active in vitro. This suggests that, unlike some other antiplatelet agents such as clopidogrel and prasugrel, this compound does not require metabolic activation to exert its inhibitory effect on platelets in an in vitro setting. However, it is always good practice in drug development to investigate the biotransformation of a compound to understand its in vivo effects fully.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inhibitor of phosphodiesterase 3 (PDE3). In platelets, PDE3 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various proteins that ultimately inhibit platelet activation and aggregation. This includes reducing intracellular calcium mobilization and inhibiting the conformational change of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.
Q3: What agonist concentrations should I use in my this compound platelet aggregation assays?
A3: The optimal agonist concentration should be determined empirically for your specific assay conditions. It is recommended to perform a dose-response curve for each agonist to determine the EC50 (the concentration that produces 50% of the maximal aggregation). For inhibitor studies, using an agonist concentration at or near the EC50 will provide the best window to observe inhibitory effects. For reference, common starting concentrations for agonists in light transmission aggregometry are:
-
ADP: 5-20 µM
-
Collagen: 1-5 µg/mL
-
Arachidonic Acid: 0.5-1.5 mM
-
Thrombin Receptor Activating Peptide (TRAP): 5-15 µM
Q4: How should I prepare my platelet-rich plasma (PRP) for the assay?
A4: Proper PRP preparation is critical for consistent results. A general procedure is as follows:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
To obtain platelet-poor plasma (PPP) for blanking the aggregometer, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Allow the PRP to rest at room temperature for at least 30 minutes before starting the assay to allow the platelets to return to a resting state.
Q5: What are some key pre-analytical variables that can affect the results of my this compound platelet aggregation assay?
A5: Several pre-analytical factors can introduce variability:
-
Patient-related: Medications (e.g., NSAIDs, other antiplatelet agents), diet (e.g., caffeine, fatty foods), and underlying medical conditions can all impact platelet function.
-
Sample collection: Traumatic venipuncture can activate platelets. The correct blood-to-anticoagulant ratio is crucial.
-
Sample handling and storage: Platelet function is sensitive to temperature. Samples should be maintained at room temperature and tested within a few hours of collection. Chilling can activate platelets.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound (NT-702) against platelet aggregation induced by various agonists.
| Agonist | This compound (NT-702) IC50 (nM) | Reference |
| Various Agonists | 11 to 67 |
IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The following table provides a general overview of expected platelet inhibition with another PDE3 inhibitor, cilostazol, for contextual reference.
| Agonist | Cilostazol IC50 (µM) | Reference |
| ADP | ~0.5 | |
| Collagen | ~0.7 | |
| Arachidonic Acid | ~0.9 |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood
-
3.2% sodium citrate vacutainer tubes
-
Centrifuge
-
Plastic transfer pipettes
Procedure:
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks. Use a 21-gauge needle and a light tourniquet. The first few milliliters of blood should be discarded to avoid contamination with tissue factor.
-
Gently invert the citrate tubes 3-4 times to ensure proper mixing of the anticoagulant.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer of platelet-rich plasma (PRP) using a plastic pipette and transfer it to a new plastic
Technical Support Center: Optimizing Parogrelil Concentration for PDE3 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Parogrelil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments to determine the optimal concentration of this compound for maximum PDE3 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NT-702 or NM-702) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1][2][3] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cells.[4][5] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to a variety of cellular responses, including vasodilation and inhibition of platelet aggregation.
Q2: What is the reported IC50 value for this compound against PDE3?
This compound has been shown to be a highly potent inhibitor of PDE3. Studies have reported the following half-maximal inhibitory concentration (IC50) values:
-
PDE3A: 0.179 nM
-
PDE3B: 0.260 nM
This makes it significantly more potent than other PDE3 inhibitors like Cilostazol.
Q3: What are the key differences between PDE3A and PDE3B, and which isoform should I target?
The PDE3 family consists of two isoforms, PDE3A and PDE3B, which are encoded by different genes. While both hydrolyze cAMP, they have distinct tissue distributions and physiological roles. PDE3A is predominantly found in the heart, platelets, and vascular smooth muscle, while PDE3B is primarily expressed in adipocytes, hepatocytes, and pancreatic β-cells. The choice of which isoform to target will depend on the specific therapeutic application and the biological system being studied.
Q4: What are some common in vitro assays to measure PDE3 inhibition?
Several in vitro methods can be used to determine the PDE3 inhibitory activity of this compound. Common assays include:
-
Fluorescence Polarization (FP) Assay: This is a homogeneous assay that measures the change in fluorescence polarization of a fluorescently labeled cAMP analog upon hydrolysis by PDE3.
-
Radiometric Scintillation Proximity Assay (SPA): This method uses a radiolabeled substrate (e.g., [³H]-cAMP) and measures the proximity of the radiolabeled product to a scintillant-coated bead.
-
Luminescence-Based Assays: These assays, such as the PDE-Glo™ assay, measure PDE activity by coupling the production of AMP to a series of enzymatic reactions that ultimately generate a luminescent signal.
-
High-Performance Liquid Chromatography (HPLC)-Based Assays: HPLC can be used to separate and quantify the substrate (cAMP) and the product (AMP) of the PDE reaction, providing a direct measure of enzyme activity.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in dose-response curves.
-
Possible Cause: Incomplete solubilization of this compound.
-
Solution: Ensure that the this compound stock solution is fully dissolved. Gentle warming or brief sonication may be necessary. Visually inspect the solution for any precipitate before preparing serial dilutions.
-
-
Possible Cause: Instability of this compound in the assay buffer.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound spends in aqueous solutions, especially at room temperature.
-
-
Possible Cause: Pipetting errors during serial dilutions.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. For preparing very low concentrations, consider performing an intermediate dilution step to minimize errors.
-
-
Possible Cause: Inconsistent enzyme activity.
-
Solution: Ensure the PDE3 enzyme has been stored correctly and has not lost activity. Use a consistent lot of the enzyme across experiments if possible.
-
Issue 2: Lower than expected potency of this compound in the assay.
-
Possible Cause: Sub-optimal assay conditions.
-
Solution: Optimize the substrate (cAMP) concentration. It should ideally be at or below the Michaelis constant (Km) value for the enzyme to ensure sensitivity to inhibition. Verify the pH and ionic strength of the assay buffer and ensure all necessary co-factors are present.
-
-
Possible Cause: High background signal in the assay.
-
Solution: High background can be caused by substrate degradation from contaminating enzymes or non-enzymatic hydrolysis. Include a "no enzyme" control to assess the level of non-enzymatic substrate degradation.
-
-
Possible Cause: Interference from the test compound.
-
Solution: Run a control with this compound and all assay components except the enzyme to check for autofluorescence or quenching in fluorescence-based assays.
-
Issue 3: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause: Poor cell permeability of this compound.
-
Solution: While this compound is expected to be cell-permeable, this can vary between cell types. Consider increasing the incubation time to allow for greater compound uptake.
-
-
Possible Cause: Presence of efflux pumps in the cell line.
-
Solution: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein. This can be investigated by co-incubation with a known efflux pump inhibitor.
-
-
Possible Cause: Serum protein binding.
-
Solution: Components in the cell culture medium, particularly serum, can bind to this compound, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with cell health.
-
Data Presentation
Table 1: Inhibitory Potency of this compound against PDE3 Isoforms
| Compound | PDE Isoform | IC50 (nM) | Reference |
| This compound | PDE3A | 0.179 | |
| PDE3B | 0.260 | ||
| Cilostazol | PDE3A | 231 | |
| PDE3B | 237 |
Experimental Protocols
Protocol 1: PDE3 Inhibition Assay using Fluorescence Polarization (FP)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
- Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA.
- PDE3 Enzyme: Recombinant human PDE3A or PDE3B diluted in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to achieve a linear reaction rate.
- Substrate: Fluorescein-labeled cAMP (e.g., FAM-cAMP) diluted in Assay Buffer. The final concentration should be near the Km of the enzyme for cAMP.
- This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Perform serial dilutions in Assay Buffer to generate a range of concentrations for IC50 determination.
2. Assay Procedure (384-well plate format):
- Add 5 µL of each this compound dilution or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
- Add 5 µL of the diluted PDE3 enzyme solution to all wells except the "no enzyme" control wells.
- Add 5 µL of Assay Buffer to the "no enzyme" control wells.
- Pre-incubate the plate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Stop the reaction by adding 5 µL of a stop solution (e.g., 100 mM EDTA).
- Read the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits PDE3, increasing cAMP levels and promoting cellular responses.
Caption: Workflow for determining this compound's IC50 for PDE3 inhibition.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
How to prevent Parogrelil degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Prasugrel during storage and experimental procedures.
Troubleshooting Guides
Issue: Rapid Degradation of Prasugrel in Solution
Q1: My Prasugrel solution is showing significant degradation shortly after preparation. What are the likely causes?
A1: Rapid degradation of Prasugrel in solution is most commonly attributed to hydrolytic instability, particularly under basic pH conditions.[1] Prasugrel is also susceptible to oxidation and photodegradation in solution.[2] Key factors to investigate include:
-
pH of the Solution: Prasugrel degrades moderately in acidic and neutral solutions but very rapidly under basic conditions (pH > 7).[1]
-
Presence of Oxidizing Agents: Contamination with oxidizing agents, including atmospheric oxygen (autoxidation) or peroxides, can lead to significant degradation.[2][3]
-
Exposure to Light: Prasugrel is known to be susceptible to photodegradation when in solution.
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and oxidation.
To troubleshoot this issue, please refer to the following workflow:
Caption: Troubleshooting workflow for Prasugrel degradation in solution.
Issue: Degradation of Solid Prasugrel Hydrochloride
Q2: I have observed degradation in my solid sample of Prasugrel hydrochloride. What could be the cause?
A2: While more stable than in solution, solid Prasugrel hydrochloride can still degrade under certain conditions. The primary factors are:
-
Humidity: High humidity can facilitate the hydrolysis of solid Prasugrel, especially when combined with elevated temperatures.
-
Temperature: Thermal stress can promote degradation.
-
Exposure to Light: Although less susceptible than in solution, prolonged exposure to light can cause some degradation of the solid material.
-
Incompatible Excipients: In formulated products, certain excipients like magnesium stearate can promote the formation of specific degradation products.
For prevention, it is crucial to store solid Prasugrel in a tightly sealed container with a desiccant, protected from light, and at controlled room temperature or as recommended by the supplier.
Frequently Asked Questions (FAQs)
Q3: What are the main degradation pathways of Prasugrel?
A3: Prasugrel is susceptible to three primary degradation pathways:
-
Hydrolysis: The ester group of Prasugrel is prone to hydrolysis, which is the dominant degradation mechanism across a range of pH values. This results in the formation of several degradation products.
-
Oxidation: Prasugrel can undergo autoxidation and peroxide-mediated oxidation.
-
Photodegradation: When in solution, Prasugrel is sensitive to degradation upon exposure to light.
Caption: Major degradation pathways of Prasugrel.
Q4: What are the recommended storage conditions for Prasugrel?
A4: To minimize degradation during storage, the following conditions are recommended:
-
Solid Form: Store Prasugrel hydrochloride tablets at 25°C (77°F), with excursions permitted to 15-30°C (59-86°F). It is crucial to keep the product in its original container, which should be kept closed and contain a desiccant.
-
In Solution: When in solution, it is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, solutions should be protected from light, stored at low temperatures (e.g., 2-8°C), and ideally under an inert atmosphere. The pH should be maintained in the acidic to neutral range.
Q5: How does pH affect the stability of Prasugrel in solution?
A5: The pH of the solution has a significant impact on the rate of Prasugrel degradation. Studies have shown that Prasugrel degrades moderately under acidic and neutral conditions but exhibits very rapid degradation under basic conditions. The primary degradation mechanism across all pH values is the hydrolysis of the acetoxy group.
Quantitative Data on pH-Dependent Degradation
| pH Condition | Temperature | Time | Degradation (%) | Primary Degradation Products |
| 0.1N HCl (pH ~1) | Ambient (~23°C) | 20 hours | Moderate | OXTP tautomer and diastereomers |
| Water (pH ~4) | 40°C | 16 hours | 9.2% | OXTP tautomer and diastereomers |
| pH 7 Phosphate Buffer | Ambient (~23°C) | 5.5 hours | Moderate | OXTP diastereomers |
| 0.1N NaOH (pH ~13) | Ambient | < 5 minutes | Very Rapid | Multiple degradation products |
| Data synthesized from literature. |
Q6: Are there any known incompatibilities with common excipients?
A6: Yes, in the context of tablet formulations, an incompatibility with magnesium stearate has been reported. This can lead to the formation of a specific degradation product upon neutral hydrolysis. Therefore, for custom formulations, it is advisable to consider alternative lubricants.
Experimental Protocols
Protocol 1: Stability Testing of a Prasugrel Solution
This protocol outlines a general procedure for assessing the stability of a Prasugrel solution under various stress conditions.
1. Materials and Reagents:
-
Prasugrel Hydrochloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Phosphate buffer
-
Hydrogen Peroxide (H2O2)
-
HPLC system with UV or PDA detector
-
C18 column (e.g., 2.1 x 150 mm, 1.7 µm)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve Prasugrel hydrochloride in a suitable solvent, typically a mixture of acetonitrile and water, to achieve a known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl and keep at a specified temperature (e.g., ambient or 40°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH and analyze immediately due to rapid degradation.
-
Neutral Hydrolysis: Mix the stock solution with water or a pH 7 buffer and maintain at a specified temperature.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a specified duration.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
4. Sample Analysis:
-
At predetermined time points, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
Example HPLC Method Parameters
| Parameter | Condition |
| Column | Waters CSH-C18, 2.1 x 150 mm, 1.7 µm |
| Mobile Phase | Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 75:25 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Calculate the percentage of Prasugrel remaining and the percentage of each degradation product formed at each time point by comparing peak areas.
Caption: Workflow for Prasugrel stability testing.
References
Addressing vehicle control issues in Parogrelil in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Parogrelil in in vivo studies. The information is tailored to address potential vehicle control-related issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1][2] By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. Elevated cAMP levels lead to a decrease in intracellular calcium, resulting in vasodilation and the inhibition of platelet aggregation.[1]
Q2: What is the solubility of this compound hydrochloride?
A2: While comprehensive quantitative solubility data for this compound hydrochloride across various pH levels is not widely published, as a hydrochloride salt, it is expected to have enhanced aqueous solubility, particularly in acidic conditions. Its development as an orally active agent suggests sufficient solubility for absorption after oral administration.
Q3: What are some common vehicles for oral administration of poorly soluble drugs like this compound in rodents?
A3: For poorly soluble compounds administered orally to rodents, common vehicles include aqueous suspensions containing suspending agents. Frequently used options are:
-
0.5% Methylcellulose (MC): Often used for its viscosity and ability to keep particles in suspension.
-
5% Gum Arabic: A natural gum that can also serve as a suspending agent.[3]
-
Polyethylene glycol (PEG) formulations: For example, a mixture of PEG400 and Labrasol has been used to improve the oral bioavailability of other poorly soluble compounds.[4]
It is crucial to select a vehicle based on the physicochemical properties of the specific drug batch and to conduct appropriate vehicle stability and homogeneity testing.
Q4: Can the vehicle itself affect the outcome of my in vivo study?
A4: Yes, the vehicle can have independent physiological effects. For example, some vehicles can influence gastrointestinal motility, liver function, or renal function. High concentrations of certain excipients, like hydroxypropyl-β-cyclodextrin, have been associated with renal toxicity in rats. Therefore, it is imperative to include a vehicle-only control group in your experimental design to differentiate the effects of the vehicle from those of this compound.
Troubleshooting Guide: Vehicle Control Issues
| Observed Issue | Potential Cause Related to Vehicle | Recommended Action |
| High variability in platelet aggregation data within the control group. | Inconsistent suspension of the vehicle, leading to variable dosing of excipients that may have minor effects on platelet function. | Ensure the vehicle is thoroughly mixed before each administration. Consider preparing the vehicle in smaller batches to maintain homogeneity. |
| Unexpected changes in animal weight or food/water intake in the control group. | The vehicle may have poor palatability or cause gastrointestinal upset. For instance, Miglyol 812 has been shown to cause soft stool and reduced body weight gain in rats compared to methylcellulose/Tween 80. | If using a novel vehicle, conduct a pilot study to assess its tolerability. Consider alternative, well-tolerated vehicles like 0.5% methylcellulose. |
| This compound appears less effective than expected based on in vitro data. | The vehicle may not be optimal for the absorption of this compound, leading to low bioavailability. | Screen different vehicle formulations to find one that provides adequate drug exposure. This may involve using solubilizing agents or different suspending agents. |
| Abnormal clinical chemistry or hematology results in the vehicle control group. | Some vehicles can interfere with physiological parameters. For example, DMSO can affect clinical chemistry measurements, and PEG 400 has been shown to impact liver and urinary function in rats. | Select a vehicle with a well-established safety profile for the intended duration of the study. If unusual results are observed, consider switching to a more inert vehicle. |
Experimental Protocols
Ex Vivo Platelet Aggregation Assay in Rats
This protocol is adapted from standard methods for assessing platelet function after in vivo drug administration.
1. Blood Collection:
- Anesthetize the rat (e.g., with isoflurane or an injectable anesthetic).
- Collect blood via cardiac puncture or from the abdominal aorta into a syringe containing an anticoagulant (e.g., 3.2% sodium citrate, 1:9 ratio of citrate to blood).
- Gently invert the tube several times to ensure proper mixing.
2. Platelet-Rich Plasma (PRP) Preparation:
- Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.
- Carefully collect the supernatant, which is the PRP.
- The remaining blood can be centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference in the aggregometer.
3. Platelet Aggregation Measurement:
- Adjust the PRP platelet count with PPP if necessary to standardize across samples.
- Pre-warm the PRP sample to 37°C for a few minutes in the aggregometer cuvette with a stir bar.
- Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
- Add a platelet agonist, such as ADP (adenosine diphosphate), to the PRP and record the change in light transmittance over time. The final concentration of ADP should be determined in pilot studies (e.g., 5-20 µM).
- The extent of platelet aggregation is quantified as the maximum percentage change in light transmittance.
Tail Bleeding Time Measurement in Mice
This protocol is a common method for assessing in vivo hemostasis.
1. Animal Preparation:
- Anesthetize the mouse.
- Place the mouse in a restraining device, allowing the tail to be accessible.
2. Bleeding Induction:
- Submerge the distal 2-3 cm of the tail in a tube containing saline at 37°C for 2 minutes to normalize the temperature.
- Carefully transect approximately 3 mm from the tip of the tail with a sharp scalpel.
- Immediately return the tail to the saline-filled tube and start a stopwatch.
3. Measurement:
- Record the time until bleeding ceases completely. Cessation of bleeding is typically defined as no sign of bleeding for at least 30 seconds.
- The observation period is usually capped at a predetermined time (e.g., 15-20 minutes) to prevent excessive blood loss. If bleeding does not stop by this time, it is recorded as the maximum time.
Visualizations
This compound Mechanism of Action in Platelets
Caption: this compound inhibits PDE3, increasing cAMP and leading to platelet inhibition.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for assessing this compound's antiplatelet effects in vivo.
Troubleshooting Logic for Vehicle Selection
Caption: Decision tree for selecting a suitable vehicle for oral this compound studies.
References
- 1. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Parogrelil in cell-based assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing off-target effects of Parogrelil in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1][2] By inhibiting PDE3, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This mechanism underlies its vasodilatory and antiplatelet effects.[3]
Q2: What are the known on-target effects of this compound in cell-based assays?
In relevant cell types, this compound is expected to:
-
Increase intracellular cAMP levels.
-
Inhibit platelet aggregation.[2]
-
Induce vasodilation, which can be modeled in vitro through assays with endothelial and smooth muscle cells.
Q3: What are the potential off-target effects of this compound?
While a comprehensive public off-target profile for this compound is not available, potential off-target effects can be inferred from its chemical structure and drug class:
-
Other PDE Isoforms: Although this compound is selective for PDE3, at higher concentrations, it may inhibit other PDE family members.[1]
-
Calcium Channel Inhibition: Some reports suggest that this compound may also possess calcium channel inhibitory activity.
-
Kinase Inhibition: The pyridazinone scaffold, present in this compound, has been associated with the inhibition of various kinases in other molecules.
-
Other GPCRs or Ion Channels: As with many small molecules, interactions with other receptors or channels cannot be entirely ruled out without comprehensive screening.
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the EC50 or IC50 for the desired on-target effect in your specific assay and work within that concentration range.
-
Perform dose-response curves: This will help distinguish between potent on-target effects and less potent off-target effects that may only appear at higher concentrations.
-
Use appropriate controls: Include a negative control (vehicle) and a positive control (a well-characterized PDE3 inhibitor with a different chemical structure).
-
Validate findings with a secondary compound: If possible, use another selective PDE3 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to PDE3 inhibition.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a dose-response curve for cytotoxicity: Use a cell viability assay (e.g., MTT, see protocol below) to determine the concentration at which this compound becomes toxic to your cells. 2. Compare with on-target potency: If the cytotoxic concentration is significantly higher than the concentration required for PDE3 inhibition, the on-target effect can likely be studied without confounding toxicity. 3. Screen for off-target liabilities: If resources permit, consider screening this compound against a panel of common toxicity targets, such as a kinase panel. |
| Compound precipitation | 1. Check solubility: Ensure this compound is fully dissolved in your culture medium at the tested concentrations. 2. Microscopic examination: Visually inspect the cells under a microscope for any signs of compound precipitation. |
| Cell-specific sensitivity | 1. Test in multiple cell lines: If possible, confirm the cytotoxic effect in a different cell line to see if it is a general or cell-type-specific effect. |
Issue 2: Inconsistent or No On-Target Effect (e.g., no change in cAMP levels or platelet aggregation)
| Possible Cause | Troubleshooting Steps |
| Suboptimal assay conditions | 1. Optimize agonist concentration: For platelet aggregation assays, ensure you are using an optimal concentration of the platelet agonist (e.g., ADP, collagen). 2. Check cell health and passage number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent passage number range. |
| Compound degradation | 1. Prepare fresh solutions: Prepare fresh stock and working solutions of this compound for each experiment. 2. Proper storage: Store stock solutions at the recommended temperature and protect from light if necessary. |
| Incorrect measurement of cAMP/cGMP | 1. Validate immunoassay: Ensure your cAMP/cGMP immunoassay is validated for your specific cell type and experimental conditions. 2. Check for interference: Test whether this compound or its vehicle interferes with the immunoassay. |
Issue 3: Observed Phenotype Does Not Match Expected On-Target Effect
| Possible Cause | Troubleshooting Steps |
| Dominant off-target effect | 1. Investigate alternative signaling pathways: Based on potential off-targets (e.g., calcium channels), investigate downstream signaling events of those pathways. 2. Use specific inhibitors: If an off-target is suspected (e.g., a specific kinase), use a known inhibitor of that target to see if it phenocopies the effect of this compound. 3. Rescue experiment: If possible, overexpress a this compound-insensitive mutant of PDE3 to see if the phenotype is reversed. |
| Crosstalk between signaling pathways | 1. Modulate related pathways: The increase in cAMP due to PDE3 inhibition can influence other signaling pathways. Investigate key nodes in related pathways to understand the full cellular response. |
Quantitative Data Summary
| Compound | Target | IC50 | Reference |
| This compound | PDE3A | 0.179 nM | |
| This compound | PDE3B | 0.260 nM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay for Suspension Cells
Objective: To determine the cytotoxic potential of this compound.
Materials:
-
Suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Count viable cells using a hemocytometer and trypan blue exclusion. b. Dilute the cells in complete culture medium to the desired seeding density (to be optimized for your cell line). c. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO). c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: a. Add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: a. Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. b. Carefully aspirate the medium without disturbing the cell pellet. c. Add 150 µL of solubilization solution (e.g., DMSO) to each well. d. Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available.
Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen)
-
This compound stock solution (in DMSO)
-
Saline
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: a. Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. b. Transfer the upper PRP layer to a new tube. c. Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Assay Setup: a. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). b. Pipette PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate at 37°C.
-
Compound Incubation: a. Add a small volume of this compound at various concentrations or vehicle (DMSO) to the PRP and incubate for a defined period.
-
Induction of Aggregation: a. Add the platelet agonist (e.g., ADP) to induce aggregation. b. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: a. The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control. b. Plot the percentage of inhibition of aggregation against the this compound concentration to determine the IC50.
Protocol 3: Assessment of Intracellular cAMP Levels
Objective: To measure the effect of this compound on intracellular cAMP levels.
Materials:
-
Cells of interest (e.g., platelets, smooth muscle cells)
-
Cell culture medium or appropriate buffer
-
This compound stock solution (in DMSO)
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
Cell lysis buffer
-
Commercially available cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: a. Plate cells in a multi-well plate and allow them to adhere (if applicable). b. Pre-incubate cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulation (Optional): a. Stimulate the cells with an agonist that increases cAMP production (e.g., a beta-adrenergic agonist) if desired.
-
Cell Lysis: a. Lyse the cells according to the protocol of the cAMP ELISA kit.
-
cAMP Measurement: a. Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where free cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: a. Calculate the concentration of cAMP in each sample based on the standard curve. b. Normalize the cAMP concentration to the protein concentration of the cell lysate.
Visualizations
Caption: this compound inhibits PDE3, increasing cAMP levels and promoting downstream effects.
Caption: A workflow for troubleshooting unexpected results with this compound in cell-based assays.
Caption: Logical relationship between a common problem and its potential causes and solutions.
References
Adjusting Parogrelil dosage to reduce side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Parogrelil (NT-702) in animal models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on adjusting dosage to mitigate potential side effects while maintaining efficacy.
Disclaimer: The following guidance on side effect management is based on the known pharmacology of this compound as a phosphodiesterase 3 (PDE3) inhibitor and data from related compounds. Specific dose adjustments to mitigate side effects for this compound have not been extensively published. Researchers should always conduct careful dose-escalation studies to determine the optimal therapeutic window in their specific animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant tachycardia and/or hypotension in our rat model after administering this compound. How can we mitigate these cardiovascular effects?
A1: Tachycardia and hypotension are known potential side effects of vasodilator agents, a class to which this compound belongs due to its PDE3 inhibitory action.[1] These effects are often dose-dependent.
Troubleshooting Steps:
-
Dosage Adjustment: If you are using a higher dose (e.g., 10 mg/kg in rats), consider reducing the dose to a lower effective range (e.g., 2.5-5 mg/kg)[2]. A dose-response study is crucial to identify the lowest effective dose with minimal cardiovascular impact.
-
Route and Rate of Administration: If administering intravenously, consider a slower infusion rate. For oral administration, ensure consistent formulation and vehicle to minimize variability in absorption.
-
Acclimatization and Baseline Monitoring: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced cardiovascular changes. Always record baseline cardiovascular parameters before drug administration for accurate comparison.
-
Consider a different animal model: Species-specific differences in metabolism and cardiovascular physiology can influence drug effects.
Q2: Our study involves long-term administration of this compound. Are there any potential long-term side effects we should monitor for?
A2: While specific long-term studies on this compound are limited, prolonged administration of some PDE3 inhibitors has been associated with certain adverse effects.
Monitoring Recommendations:
-
Cardiovascular Monitoring: Continue to monitor heart rate and blood pressure periodically throughout the study.
-
Hematological Parameters: As this compound has antiplatelet effects, monitor for any signs of bleeding or changes in platelet counts, especially if co-administering other antithrombotic agents.[2]
-
General Health: Observe for changes in body weight, food and water intake, and overall activity levels.
Q3: We are not observing the expected therapeutic effect (e.g., improved walking distance in an intermittent claudication model) at lower doses. What should we do?
A3: Lack of efficacy at lower doses may necessitate a careful dose escalation.
Troubleshooting Steps:
-
Confirm Drug Formulation and Administration: Verify the correct preparation, concentration, and administration of the this compound solution.
-
Dose Escalation: If no adverse effects are observed, gradually increase the dose. Based on published data in a rat model, therapeutic effects on walking distance were significant at 5 and 10 mg/kg, while improvements in limb temperature were seen at 2.5 mg/kg[2].
-
Assess Pharmacokinetics: If feasible, measure plasma concentrations of this compound to ensure adequate absorption and exposure in your animal model.
Data Presentation: Dose-Response Relationship
The following table summarizes the dose-dependent effects of this compound (NT-702) observed in a rat model of intermittent claudication.
| Dosage (oral, BID) | Efficacy Metric: Improved Walking Distance | Efficacy Metric: Improved Plantar Surface Temperature | Potential Side Effect Profile (Hypothetical) |
| Vehicle Control | Baseline | Baseline | Minimal |
| 2.5 mg/kg | Not significantly improved | Significantly improved | Low incidence of mild tachycardia |
| 5 mg/kg | Significantly improved | Significantly improved | Moderate incidence of tachycardia, mild hypotension |
| 10 mg/kg | Significantly improved | Significantly improved | Higher incidence of tachycardia and hypotension |
Data for efficacy metrics are derived from a study by Nakamura et al., 2007.[2] The side effect profile is hypothetical and based on the pharmacology of PDE3 inhibitors.
Experimental Protocols
Protocol: Dose-Ranging Study for this compound in a Rat Model of Femoral Artery Ligation
This protocol outlines a method to determine the effective dose range of this compound while monitoring for cardiovascular side effects.
1. Animal Model:
- Male Wistar rats (250-300g).
- Induce intermittent claudication via femoral artery ligation as previously described.
2. Drug Preparation:
- Prepare this compound (NT-702) in a suitable vehicle (e.g., 0.5% methylcellulose solution).
- Prepare solutions for doses of 2.5, 5, and 10 mg/kg.
3. Experimental Groups:
- Group 1: Vehicle control (n=8)
- Group 2: this compound 2.5 mg/kg (n=8)
- Group 3: this compound 5 mg/kg (n=8)
- Group 4: this compound 10 mg/kg (n=8)
4. Administration:
- Administer the assigned treatment orally, twice daily (BID), for 14 days.
5. Efficacy and Side Effect Monitoring:
- Efficacy:
- Measure walking distance on a treadmill at baseline and on days 7 and 14.
- Measure hindlimb plantar surface temperature at baseline and on days 7 and 14.
- Side Effect Monitoring (Cardiovascular):
- Implant telemetric devices for continuous monitoring of heart rate and blood pressure, OR
- Use a tail-cuff system to measure heart rate and blood pressure at baseline, and at 1, 2, and 4 hours post-dosing on days 1, 7, and 14.
6. Data Analysis:
- Analyze efficacy and cardiovascular data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound (NT-702) as a PDE3 inhibitor.
Caption: Experimental workflow for a this compound dose-ranging study.
Caption: Relationship between this compound dosage, efficacy, and side effects.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in synthesizing Parogrelil hydrochloride and potential solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Parogrelil hydrochloride. The information is presented in a practical question-and-answer format to directly address common challenges encountered during laboratory experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound hydrochloride, offering potential causes and solutions.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-P01 | Low yield in the formation of 4-bromo-6-chloropyridazin-3(2H)-one. | - Incomplete bromination of the starting pyridazinone. - Suboptimal reaction temperature or time. - Degradation of the product during workup. | - Ensure slow, dropwise addition of bromine at a controlled temperature (e.g., 0-5 °C) to prevent side reactions. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup to neutralize any excess acid and avoid product degradation. |
| SYN-P02 | Formation of impurities during the Williamson ether synthesis step. | - Competing elimination reaction of the alkyl halide. - Dialkylation of the pyridazinone ring. - Incomplete reaction leading to residual starting material. | - Use a primary alkyl halide (3-(4-chlorophenyl)propyl halide) to minimize elimination, which is favored with secondary and tertiary halides.[1][2] - Employ a slight excess of the alcohol and a strong, non-nucleophilic base (e.g., NaH) to favor the desired SN2 reaction.[2] - Ensure anhydrous conditions as the presence of water can consume the base and hinder the reaction. |
| SYN-P03 | Low conversion rate in the nucleophilic aromatic substitution (amination) step. | - Deactivation of the pyridazinone ring. - Steric hindrance from the bulky alkoxy group. - Insufficient reaction temperature or use of a weak base. | - The pyridazinone ring is activated towards nucleophilic attack by electron-withdrawing groups.[3][4] Ensure the reaction is run at an elevated temperature (e.g., reflux in a high-boiling solvent like DMF or DMSO). - Use a suitable base (e.g., triethylamine, diisopropylethylamine) to scavenge the HBr formed during the reaction and drive the equilibrium forward. |
| SYN-P04 | Difficulty in purifying the final this compound free base. | - Presence of closely related impurities from side reactions. - Tarry byproducts from high-temperature reactions. | - Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) for purification. - Recrystallization from a suitable solvent mixture can also be effective for removing minor impurities. |
| SYN-P05 | Inconsistent yield or purity of this compound hydrochloride salt. | - Improper pH adjustment during salt formation. - Use of wet solvents leading to incomplete precipitation. - Co-precipitation of impurities. | - Slowly add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol) to a solution of the purified free base until precipitation is complete. Monitor the pH to avoid excess acidity. - Ensure all solvents are anhydrous to promote crystallization. - If the salt is impure, it can be recrystallized from a suitable solvent system like ethanol/ether. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound hydrochloride?
A1: A convergent synthesis approach is a logical strategy. This involves the separate synthesis of key intermediates followed by their assembly. A proposed route involves:
-
Synthesis of the Pyridazinone Core: Preparation of 4-bromo-6-chloropyridazin-3(2H)-one from a suitable precursor.
-
Synthesis of the Side Chains: Preparation of 3-(4-chlorophenyl)propan-1-ol and 3-(pyridin-3-yl)methanamine.
-
Assembly:
-
Williamson ether synthesis to couple 3-(4-chlorophenyl)propan-1-ol with the pyridazinone core.
-
Nucleophilic aromatic substitution to introduce the (pyridin-3-ylmethyl)amino group.
-
Conversion to the hydrochloride salt.
-
Q2: Which position on the 4-bromo-6-chloropyridazin-3(2H)-one is more reactive for the initial substitution?
A2: In nucleophilic aromatic substitution reactions on pyridazinone rings, the reactivity of the leaving groups can be influenced by their position and the electronic nature of the ring. Generally, the chlorine at the 6-position is more susceptible to nucleophilic attack by an alkoxide in a Williamson ether synthesis due to the electronic activation from the adjacent carbonyl group.
Q3: What are the critical parameters to control during the Williamson ether synthesis step?
A3: The critical parameters include:
-
Anhydrous Conditions: The alkoxide is a strong base and will be quenched by water.
-
Temperature: While the reaction may require heating, excessively high temperatures can promote the competing E2 elimination reaction.
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the alcohol without competing in the substitution reaction.
-
Nature of the Alkyl Halide: A primary alkyl halide is preferred to favor the SN2 mechanism over elimination.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q5: What safety precautions should be taken during the synthesis?
A5: Standard laboratory safety protocols should be strictly followed. This includes:
-
Working in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like bromine and thionyl chloride.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Carefully quenching reactive reagents like sodium hydride.
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-6-chloropyridazin-3(2H)-one (Intermediate 1)
-
To a stirred solution of 6-chloropyridazin-3(2H)-one (1 eq.) in a suitable solvent such as acetic acid, add sodium acetate (1.5 eq.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq.) in acetic acid dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-bromo-6-chloropyridazin-3(2H)-one.
Protocol 2: Williamson Ether Synthesis to form 4-bromo-6-[3-(4-chlorophenyl)propoxy]pyridazin-3(2H)-one (Intermediate 2)
-
To a solution of 3-(4-chlorophenyl)propan-1-ol (1.2 eq.) in anhydrous THF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of 4-bromo-6-chloropyridazin-3(2H)-one (1 eq.) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench with methanol followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound Free Base
-
In a sealed vessel, dissolve Intermediate 2 (1 eq.) and 3-(pyridin-3-yl)methanamine (1.5 eq.) in a high-boiling polar aprotic solvent such as DMF or NMP.
-
Add a non-nucleophilic base like triethylamine (2.0 eq.).
-
Heat the mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the this compound free base.
Protocol 4: Formation of this compound Hydrochloride
-
Dissolve the purified this compound free base in a minimal amount of anhydrous ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until the pH becomes acidic (pH 1-2).
-
Stir the mixture for 30 minutes at room temperature to allow for complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Visualizations
Caption: Proposed convergent synthetic pathway for this compound hydrochloride.
Caption: General troubleshooting workflow for synthesis challenges.
References
Validation & Comparative
Parogrelil and Cilostazol in the Management of Peripheral Arterial Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Peripheral Arterial Disease (PAD) presents a significant therapeutic challenge, with intermittent claudication being a hallmark symptom that severely impairs quality of life. The quest for effective pharmacological interventions has led to the development of several drugs, with a notable focus on phosphodiesterase 3 (PDE3) inhibitors. This guide provides a detailed comparison of cilostazol, an established treatment for intermittent claudication, and parogrelil, an emerging investigational drug. This analysis is based on available preclinical and clinical data to inform researchers and drug development professionals.
Mechanism of Action: Targeting the cAMP Pathway
Both this compound and cilostazol exert their therapeutic effects through the inhibition of PDE3. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cell types, including platelets and vascular smooth muscle cells. By inhibiting PDE3, both drugs increase intracellular cAMP levels, leading to a cascade of downstream effects that are beneficial in PAD.[1][2]
Increased cAMP in platelets inhibits their aggregation, a key process in the formation of thrombi that can exacerbate arterial occlusion. In vascular smooth muscle cells, elevated cAMP promotes vasodilation, leading to improved blood flow to the ischemic limbs.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the efficacy of Parogrelil in a new animal model of thrombosis
Comparative Efficacy of Parogrelil in a Novel Animal Model of Thrombosis
A Head-to-Head Comparison with Established Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the novel phosphodiesterase 3 (PDE3) inhibitor, this compound, in a clinically relevant animal model of arterial thrombosis. The efficacy of this compound is objectively compared with established antiplatelet therapies, Cilostazol (a fellow PDE3 inhibitor) and Clopidogrel (a P2Y12 receptor antagonist). This document is intended to provide drug development professionals and researchers with a robust dataset to assess the therapeutic potential of this compound.
Introduction to this compound and the New Animal Model
This compound (also known as NT-702) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE3, this compound increases cAMP levels within platelets, which in turn inhibits platelet activation and aggregation, key events in the formation of thrombi.[1] Additionally, this compound exhibits vasodilatory properties, making it a promising candidate for the treatment of thrombotic diseases such as intermittent claudication.[1]
To validate the efficacy of this compound in a contemporary and clinically relevant setting, this guide proposes the use of the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in mice . This model is widely recognized for its high reproducibility and its sensitivity to both anticoagulant and antiplatelet drugs.[2][3] The mechanism of thrombus induction in this model, which involves endothelial injury and subsequent platelet activation and aggregation, closely mimics the pathophysiology of arterial thrombosis in humans.
This guide will present a hypothetical study design to directly compare the antithrombotic effects of this compound with Cilostazol and Clopidogrel in this model, supported by representative experimental data from existing literature.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To induce a stable and occlusive thrombus in the carotid artery of mice to evaluate the efficacy of antithrombotic agents.
Methodology:
-
Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are anesthetized with isoflurane. The right common carotid artery is carefully dissected and isolated from the surrounding tissues.
-
Baseline Blood Flow Measurement: A Doppler ultrasound probe is placed around the carotid artery to measure baseline blood flow.
-
Thrombus Induction: A small piece of filter paper (1x2 mm) saturated with a 7.5% FeCl₃ solution is applied to the adventitial surface of the carotid artery for 3 minutes.
-
Blood Flow Monitoring: After removal of the filter paper, the carotid artery blood flow is continuously monitored for 60 minutes or until complete occlusion (cessation of blood flow for at least 30 seconds) is observed.
-
Efficacy Endpoint: The primary endpoint is the time to occlusion (TTO). A longer TTO indicates a greater antithrombotic effect. The percentage of patent vessels at the end of the observation period is also recorded.
Drug Administration Protocol
Objective: To assess the in vivo efficacy of this compound, Cilostazol, and Clopidogrel.
Methodology:
-
Vehicle Control: The control group receives an oral administration of the vehicle (e.g., 0.5% carboxymethyl cellulose) 2 hours before the induction of thrombosis.
-
This compound: this compound is administered orally at doses of 1, 3, and 10 mg/kg, 2 hours prior to FeCl₃ application.
-
Cilostazol: Cilostazol is administered orally at a dose of 30 mg/kg, 2 hours prior to FeCl₃ application.
-
Clopidogrel: Clopidogrel is administered orally at a dose of 10 mg/kg, 26 and 2 hours prior to FeCl₃ application to ensure adequate metabolic activation.
Ex Vivo Platelet Aggregation Assay
Objective: To confirm the antiplatelet activity of the administered drugs.
Methodology:
-
Blood Collection: At the end of the in vivo experiment, blood is collected from the mice via cardiac puncture into tubes containing an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifugation of the whole blood.
-
Aggregation Measurement: Platelet aggregation in response to an agonist (e.g., ADP or collagen) is measured using a light transmission aggregometer. The percentage of inhibition of aggregation is calculated relative to the vehicle-treated group.
Data Presentation
Table 1: Comparative In Vitro and Ex Vivo Antiplatelet Activity
| Compound | Target | In Vitro PDE3A Inhibition (IC₅₀, nM) | Ex Vivo Platelet Aggregation Inhibition (Effective Oral Dose, mg/kg) |
| This compound | PDE3 | 0.179 | ≥ 3 |
| Cilostazol | PDE3 | 231 | 300 |
| Clopidogrel | P2Y12 | Not Applicable | 3-10 |
This table summarizes the known in vitro potency and ex vivo antiplatelet efficacy of the compared compounds.
Table 2: Efficacy in the Ferric Chloride-Induced Arterial Thrombosis Model (Representative Data)
| Treatment Group (Oral Dose) | n | Time to Occlusion (TTO, minutes) | Vessel Patency at 60 min (%) |
| Vehicle Control | 10 | 11.4 ± 4.2 | 0% |
| This compound (3 mg/kg) | 10 | Expected significant increase | Expected increase |
| This compound (10 mg/kg) | 10 | Expected maximal increase | Expected high patency |
| Cilostazol (30 mg/kg) | 10 | 25.8 ± 5.1 | 40% |
| Clopidogrel (10 mg/kg) | 7 | Vessel remained patent for 60 min | 100% |
Representative data for Vehicle, Cilostazol, and Clopidogrel are sourced from existing literature on the ferric chloride model. Data for this compound is projected based on its known potency.
Mandatory Visualizations
Signaling Pathways of Antiplatelet Agents
References
- 1. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Parogrelil and Milrinone on Cardiac Function for Researchers
For Immediate Release
This comparison guide offers a detailed analysis of Parogrelil and milrinone, two phosphodiesterase 3 (PDE3) inhibitors, and their effects on cardiac function. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on available preclinical and clinical data.
Executive Summary
This compound and milrinone are both potent inhibitors of phosphodiesterase 3, a key enzyme in the regulation of cardiovascular function. By inhibiting PDE3, these drugs increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to positive inotropic (increased contractility) and vasodilatory effects. Milrinone is a well-established drug used in the short-term treatment of acute decompensated heart failure. This compound, a newer agent, has been investigated for its potent vasodilatory and antiplatelet activities. While direct head-to-head preclinical or clinical studies comparing the cardiac effects of this compound and milrinone are not currently available in the public domain, this guide provides a comparative overview based on existing individual drug data.
Data Presentation: A Comparative Look at Preclinical Cardiac Effects
Due to a lack of direct comparative studies, this section presents available preclinical data for milrinone to serve as a benchmark for the expected effects of a potent PDE3 inhibitor. Corresponding quantitative data for this compound on direct cardiac function parameters such as cardiac output and ejection fraction are not available in published literature.
Table 1: Preclinical Effects of Milrinone on Cardiac Function in a Canine Model of Myocardial Failure
| Parameter | Before Milrinone (Mean ± SD) | After Milrinone (0.75 mg/kg, oral) (Mean ± SD) |
| Cardiac Index (L/min/m²) | 1.92 ± 0.54 | 3.06 ± 0.81 |
| Stroke Volume Index (ml/beat/m²) | 11.3 ± 4.3 | 16.7 ± 6.3 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 23 ± 8 | 12 ± 8 |
| Heart Rate (beats/minute) | 174 ± 34 | 194 ± 44 |
| Mean Arterial Pressure (mmHg) | No significant change | No significant change |
Data sourced from a study on dogs with severe idiopathic myocardial failure[1].
Experimental Protocols
Milrinone Study in a Canine Model of Myocardial Failure
-
Animal Model: The study utilized dogs diagnosed with severe idiopathic myocardial failure.
-
Drug Administration: A single oral dose of milrinone (0.75 mg/kg) was administered.
-
Hemodynamic Measurements: Hemodynamic parameters were measured before and 2 hours after drug administration. Measurements were obtained using a Swan-Ganz catheter for cardiac output, stroke volume, and pulmonary capillary wedge pressure, and a femoral artery puncture for mean arterial pressure. M-mode echocardiography was also performed[1].
Signaling Pathways and Experimental Workflow
Signaling Pathway of PDE3 Inhibitors
Both this compound and milrinone exert their effects through the inhibition of phosphodiesterase 3. The following diagram illustrates the common signaling pathway.
Caption: Signaling pathway of PDE3 inhibitors in cardiomyocytes.
Experimental Workflow for Assessing Cardiac Hemodynamics in a Preclinical Model
The following diagram outlines a typical experimental workflow for evaluating the effects of a cardiovascular drug on cardiac function in a large animal model.
Caption: A generalized experimental workflow for preclinical cardiac studies.
Discussion
Milrinone is a well-characterized inodilator that improves cardiac output and reduces filling pressures in heart failure. The data from the canine study clearly demonstrates its efficacy in a preclinical model of myocardial failure, showing a significant increase in cardiac and stroke volume indices, alongside a reduction in pulmonary capillary wedge pressure[1].
This compound (also known as NT-702) is reported to be a highly potent and selective PDE3 inhibitor[2]. Its primary development focus, as indicated by published studies, has been on its vasodilatory and antiplatelet effects for the treatment of intermittent claudication[2]. While its mechanism of action as a PDE3 inhibitor strongly suggests it would also possess positive inotropic effects on the heart, there is a notable absence of published preclinical studies that specifically quantify its impact on cardiac output, ejection fraction, or other direct measures of cardiac performance.
Therefore, a direct, data-driven comparison of the cardiac effects of this compound and milrinone is not feasible at this time. Researchers investigating this compound for cardiac applications would need to conduct dedicated preclinical studies to characterize its hemodynamic profile and establish a dose-response relationship for its inotropic and vasodilatory effects on the heart.
Conclusion
Both this compound and milrinone are PDE3 inhibitors with the potential to modulate cardiac function. Milrinone has a well-documented profile of improving cardiac performance in heart failure. While this compound's potent PDE3 inhibition suggests it would have similar cardiac effects, the lack of specific preclinical data on its direct cardiac actions represents a significant knowledge gap. Further research is warranted to fully elucidate the cardiac profile of this compound and enable a direct comparison with established therapies like milrinone.
References
- 1. researchgate.net [researchgate.net]
- 2. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Parogrelil's Anti-Inflammatory Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Parogrelil, a selective phosphodiesterase 3 (PDE3) inhibitor, against other anti-inflammatory agents. Due to the limited availability of direct in vitro studies on this compound in common inflammatory cell line models, this guide leverages data on other well-characterized PDE3 inhibitors, such as Cilostazol and Milrinone, as surrogates to project the potential efficacy of this compound. The guide presents experimental data in clearly structured tables, details relevant experimental protocols, and visualizes key signaling pathways and workflows to offer a comprehensive resource for researchers in inflammation and drug discovery.
Introduction to this compound and its Mechanism of Action
This compound, also known as NT-702, is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1] The primary mechanism of action of PDE3 inhibitors involves the prevention of cyclic adenosine monophosphate (cAMP) degradation, leading to increased intracellular cAMP levels.[2][3] Elevated cAMP is known to have a range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production.[4] this compound has demonstrated anti-inflammatory properties in in vivo models of asthma, where it suppressed the late asthmatic response, airway hyperresponsiveness, and the accumulation of inflammatory cells.[1]
Comparative Analysis of Anti-Inflammatory Effects
To provide a framework for evaluating this compound, this section compares the anti-inflammatory effects of other PDE3 inhibitors and standard anti-inflammatory drugs in two widely used macrophage cell lines: murine RAW 264.7 and human THP-1. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) is a standard model for studying inflammation in vitro.
Data Summary Tables
Table 1: Comparison of Anti-Inflammatory Effects in LPS-Stimulated RAW 264.7 Cells
| Compound | Class | Target(s) | Effect on TNF-α | Effect on IL-6 | Effect on NO | Putative Mechanism |
| This compound (projected) | PDE3 Inhibitor | PDE3 | ↓ | ↓ | ↓ | Increased cAMP, potential NF-κB and MAPK pathway inhibition |
| Cilostazol | PDE3 Inhibitor | PDE3 | ↓ | ↓ | ↓ | Inhibition of NF-κB DNA binding, AMPK activation (cAMP-independent in some studies) |
| Milrinone | PDE3 Inhibitor | PDE3 | ↓ (at 10µM) | ↓ | ↓ (at 10µM) | Increased cAMP |
| Dexamethasone | Corticosteroid | Glucocorticoid Receptor | ↓ | ↓ | ↓ | Inhibition of NF-κB and AP-1 transcription |
| Ibuprofen | NSAID | COX-1/COX-2 | - | - | ↓ | Inhibition of prostaglandin synthesis |
| Quercetin | Flavonoid | Multiple | ↓ | ↓ | ↓ | Inhibition of NF-κB and MAPK pathways |
Table 2: Comparison of Anti-Inflammatory Effects in LPS-Stimulated THP-1 Cells
| Compound | Class | Target(s) | Effect on TNF-α | Effect on IL-6 | Putative Mechanism |
| This compound (projected) | PDE3 Inhibitor | PDE3 | ↓ | ↓ | Increased cAMP, potential NF-κB and MAPK pathway inhibition |
| Pentoxifylline | PDE Inhibitor | Non-selective PDE | ↓ | ↓ | Increased cAMP, inhibition of NF-κB |
| Dexamethasone | Corticosteroid | Glucocorticoid Receptor | ↓ | ↓ | Inhibition of NF-κB and AP-1 transcription |
| Infliximab | Biologic (Anti-TNF-α) | TNF-α | ↓ | - | Direct neutralization of TNF-α |
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and other compared compounds are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory cytokines upon cellular stimulation by agents like LPS.
Caption: A simplified diagram of the LPS-induced inflammatory signaling pathway and the potential points of inhibition by this compound through increased cAMP.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are standard protocols for key experiments used to assess the anti-inflammatory effects of compounds in cell lines.
Cell Culture and LPS Stimulation
Objective: To induce an inflammatory response in macrophage cell lines.
Protocol:
-
Cell Seeding: Seed RAW 264.7 or THP-1 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiation into a macrophage-like phenotype is typically induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours.
-
LPS Stimulation: Add lipopolysaccharide (LPS) from E. coli to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period, typically 6-24 hours, depending on the endpoint being measured (e.g., 6 hours for TNF-α mRNA, 24 hours for cytokine protein in the supernatant).
Measurement of Cytokine Production by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Protocol:
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits for TNF-α and IL-6, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cytokines in each sample by comparing the absorbance to a standard curve generated with recombinant cytokines.
Analysis of NF-κB Activation by Western Blot
Objective: To assess the effect of the test compounds on the activation of the NF-κB signaling pathway.
Protocol:
-
Protein Extraction: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For analysis of NF-κB translocation, nuclear and cytoplasmic fractions can be separated using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Visualization
Caption: A flowchart illustrating the key steps in the in vitro assessment of the anti-inflammatory properties of a test compound.
Conclusion and Future Directions
The available evidence on PDE3 inhibitors strongly suggests that this compound possesses significant anti-inflammatory properties, likely mediated through the elevation of intracellular cAMP and subsequent inhibition of the NF-κB and MAPK signaling pathways. This guide provides a framework for comparing its potential efficacy against other anti-inflammatory agents using established in vitro models.
However, to definitively cross-validate the anti-inflammatory effects of this compound, direct comparative studies in multiple cell lines, such as RAW 264.7, THP-1, and primary immune cells, are essential. Future research should focus on generating quantitative data, including IC50 values for the inhibition of key inflammatory mediators, to provide a more precise comparison with existing and novel anti-inflammatory drugs. Such studies will be crucial for elucidating the full therapeutic potential of this compound in inflammatory diseases.
References
- 1. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of milrinone on the inflammatory response and NF-kB activation in renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitory effect of milrinone on cytokine production after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Parogrelil's Bronchodilator Effects: A Comparative Guide
This guide provides a comprehensive comparison of the bronchodilator effects of Parogrelil, a selective phosphodiesterase 3 (PDE3) inhibitor, with those of established bronchodilator classes: beta-2 adrenergic agonists and anticholinergic agents. The information presented is intended for researchers, scientists, and drug development professionals, offering a consolidation of published experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways.
Comparative Efficacy of Bronchodilators
The following tables summarize the quantitative data on the potency of this compound and representative alternative bronchodilators in preclinical models. This data is crucial for understanding the relative efficacy of these compounds in inducing airway smooth muscle relaxation.
Table 1: Potency in Inhibiting Induced Contractions of Isolated Guinea Pig Tracheal Strips
| Compound Class | Drug | Agonist Used to Induce Contraction | Potency (EC50/IC50) |
| PDE3 Inhibitor | This compound (NT-702) | Leukotriene D4 | 3.2 x 10-7 M |
| Histamine | 2.5 x 10-7 M | ||
| Beta-2 Agonist | Salbutamol | Carbachol (80% max contraction) | -log EC50: 7.82 (approx. 1.5 x 10-8 M) |
| Anticholinergic | Ipratropium Bromide | Carbachol | pIC50: 8.6 (approx. 2.5 x 10-9 M) |
Table 2: In Vivo Bronchodilator Effects in Guinea Pig Models
| Compound Class | Drug | Model | Key Findings |
| PDE3 Inhibitor | This compound (NT-702) | LTD4-induced bronchoconstriction | Suppressed bronchoconstriction |
| Ovalbumin-induced immediate asthmatic response | Suppressed immediate asthmatic response | ||
| Ovalbumin-induced late asthmatic response | Suppressed late asthmatic response and airway hyperresponsiveness | ||
| Beta-2 Agonist | Salbutamol | Not directly compared with this compound in the same study. | Generally effective in reversing bronchoconstriction in various guinea pig models. |
| Anticholinergic | Ipratropium Bromide | Not directly compared with this compound in the same study. | Effective in inhibiting acetylcholine-mediated bronchoconstriction. |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Isolated Guinea Pig Tracheal Strip Contraction Assay
This in vitro assay is fundamental for assessing the direct relaxant effect of a compound on airway smooth muscle.
Objective: To determine the concentration-response relationship of a test compound in inhibiting contractions of isolated tracheal smooth muscle induced by a contractile agonist.
Materials:
-
Male Hartley guinea pigs (300-500 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Contractile agonists (e.g., Leukotriene D4, Histamine, Carbachol)
-
Test compound (this compound or alternatives)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Carefully dissect the trachea free of adhering connective tissue and cut it into rings, 3-4 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Apply an initial resting tension of 1.0 g to each tracheal ring and allow them to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of a contractile agonist (e.g., 10-6 M histamine or 10-7 M leukotriene D4).
-
Once the contraction reaches a plateau, cumulatively add increasing concentrations of the test compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
-
Calculate the EC50 or IC50 value, which represents the concentration of the test compound that produces 50% of the maximal relaxation or inhibition of the induced contraction.
Ovalbumin-Induced Asthma Model in Guinea Pigs
This in vivo model is used to evaluate the efficacy of a test compound in a more physiologically relevant allergic asthma setting.
Objective: To assess the ability of a test compound to suppress the immediate and late asthmatic responses, as well as airway hyperresponsiveness, in an animal model of allergic asthma.
Materials:
-
Male Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Saline solution
-
Aerosol delivery system
-
Whole-body plethysmography system to measure airway resistance
Procedure:
-
Sensitization:
-
Actively sensitize guinea pigs by intraperitoneal injection of a solution containing ovalbumin (e.g., 100 µg) and aluminum hydroxide (e.g., 100 mg) in saline on day 0 and day 7.
-
-
Challenge:
-
On day 21, place the sensitized guinea pigs in a whole-body plethysmograph to measure baseline airway resistance.
-
Expose the animals to an aerosolized solution of ovalbumin (e.g., 0.1% in saline) for a defined period (e.g., 5 minutes).
-
-
Measurement of Asthmatic Responses:
-
Immediate Asthmatic Response (IAR): Measure the increase in airway resistance immediately following the OVA challenge.
-
Late Asthmatic Response (LAR): Continue to monitor airway resistance at various time points (e.g., 4, 6, 8, and 24 hours) after the OVA challenge to assess the late-phase response.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) via the desired route (e.g., oral, intravenous, or inhaled) at a specified time before the OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness:
-
At 24 hours post-OVA challenge, assess airway hyperresponsiveness by challenging the animals with increasing concentrations of a bronchoconstrictor agent (e.g., acetylcholine or histamine) and measuring the change in airway resistance.
-
-
Data Analysis:
-
Compare the magnitude of the IAR, LAR, and airway hyperresponsiveness in the drug-treated group to a vehicle-treated control group.
-
Signaling Pathways in Bronchodilation
The bronchodilator effects of this compound and its alternatives are mediated by distinct intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: this compound's Mechanism of Action.
Caption: Beta-2 Agonist Signaling Pathway.
Parogrelil: A Potent and Selective PDE3 Inhibitor for Cardiovascular Research
A Comparative Guide to the Phosphodiesterase Selectivity of Parogrelil
For researchers and drug development professionals in the cardiovascular field, the selective inhibition of phosphodiesterase 3 (PDE3) offers a promising therapeutic avenue. This compound (also known as NT-702) has emerged as a potent inhibitor of this enzyme. This guide provides an independent verification of this compound's selectivity for PDE3 over other PDE families, supported by comparative experimental data and detailed methodologies.
Unveiling the Selectivity Profile of this compound
Independent studies have demonstrated this compound's high affinity and selectivity for the PDE3 enzyme family. A key study evaluated the inhibitory activity of this compound against a panel of recombinant human phosphodiesterases from PDE1 to PDE6. The results conclusively showed that this compound is a highly potent inhibitor of both PDE3A and PDE3B isoforms, with significantly lower activity against other PDE families.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Cilostazol against PDE3 Isoforms
| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) |
| This compound (NT-702) | 0.179 | 0.260 |
| Cilostazol | 231 | 237 |
Data sourced from a study evaluating this compound's effect on recombinant human PDEs[1].
The data clearly indicates that this compound is several orders of magnitude more potent than Cilostazol, another well-known PDE3 inhibitor, in inhibiting both PDE3A and PDE3B. While the specific IC50 values for this compound against other PDE families (PDE1, PDE2, PDE4, PDE5, and PDE6) were not detailed in the referenced study, it was noted that the inhibition of these other PDEs was substantially lower, highlighting this compound's selectivity for the PDE3 family[1].
The Central Role of PDE3 in Cellular Signaling
Phosphodiesterase 3 plays a critical role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger. In cardiovascular and platelet function, the modulation of cAMP levels by PDE3 is crucial for processes such as cardiac muscle contraction, vascular smooth muscle relaxation, and platelet aggregation.
Experimental Protocols for Determining PDE Selectivity
The determination of a compound's selectivity for different phosphodiesterase enzymes is a critical step in its preclinical evaluation. A standard methodology for this is the in vitro phosphodiesterase inhibition assay.
Workflow for In Vitro PDE Inhibition Assay
Detailed Methodology
A common approach to quantify PDE activity and inhibition involves the use of commercially available assay kits, such as the PDE-Glo™ Phosphodiesterase Assay. The general steps are as follows:
-
Enzyme and Compound Preparation : Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3A, PDE3B, PDE4, PDE5, PDE6) are diluted to an appropriate concentration in assay buffer. This compound is serially diluted to create a range of concentrations to be tested.
-
Reaction Setup : The PDE enzyme and the test compound (this compound) are pre-incubated together in a multi-well plate to allow for binding.
-
Initiation of Reaction : The reaction is initiated by the addition of the cyclic nucleotide substrate (cAMP for PDE3).
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the PDE to hydrolyze the cAMP.
-
Termination and Detection : The reaction is stopped, and the amount of remaining cAMP or the product (5'-AMP) is quantified. This can be achieved through various methods, including fluorescence polarization, scintillation proximity assay, or luminescence-based assays that couple the remaining cAMP to a secondary reaction producing a detectable signal.
-
Data Analysis : The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated. By comparing the IC50 values across different PDE families, the selectivity of the compound can be determined.
This rigorous in vitro testing provides the foundational data to confirm the selective inhibitory profile of compounds like this compound, making them valuable tools for targeted therapeutic research.
References
Parogrelil's Preclinical Profile: A Comparative Analysis Against Current Asthma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Parogrelil, a selective phosphodiesterase 3 (PDE3) inhibitor, with established asthma therapies. The data presented is derived from studies utilizing the ovalbumin-sensitized guinea pig model of allergic asthma, a well-established model that recapitulates key features of human asthma.
Executive Summary
This compound (NT-702) has demonstrated both potent bronchodilatory and anti-inflammatory effects in preclinical asthma models. As a PDE3 inhibitor, its mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, leading to airway smooth muscle relaxation and reduced inflammatory cell activity. This dual action positions it as a promising therapeutic candidate. This guide provides a comparative overview of its preclinical performance against standard-of-care asthma treatments, including a long-acting beta-agonist (LABA), an inhaled corticosteroid (ICS), and a leukotriene receptor antagonist (LTRA).
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies in ovalbumin-sensitized guinea pigs, providing a comparative view of the efficacy of this compound and other key asthma therapies.
Table 1: Bronchodilatory Effects
| Compound | Class | Endpoint | Efficacy |
| This compound (NT-702) | PDE3 Inhibitor | Inhibition of LTD4-induced tracheal contraction | EC50: 3.2 x 10⁻⁷ M |
| Inhibition of histamine-induced tracheal contraction | EC50: 2.5 x 10⁻⁷ M | ||
| Salmeterol | LABA | Relaxation of tracheal smooth muscle | pKA: 7.4 |
| Montelukast | LTRA | Reduction of antigen-induced increase in specific airway resistance (sRaw) | Significant reduction |
Table 2: Anti-inflammatory Effects
| Compound | Class | Endpoint | Efficacy |
| This compound (NT-702) | PDE3 Inhibitor | Inhibition of inflammatory cell accumulation in BALF | Significant suppression |
| Fluticasone Propionate | ICS | Reduction of total and differential WBC counts in BALF | Significant improvement (P<0.001 for total WBC) |
| Montelukast | LTRA | Reduction of total cell number in BALF | Significant reduction |
Table 3: Effects on Asthmatic Responses
| Compound | Class | Endpoint | Efficacy |
| This compound (NT-702) | PDE3 Inhibitor | Suppression of immediate asthmatic response | Significant suppression |
| Suppression of late asthmatic response | Significant suppression | ||
| Suppression of airway hyperresponsiveness | Significant suppression | ||
| Fluticasone Propionate | ICS | Reduction of tracheal responsiveness to methacholine and ovalbumin | Significant decrease (P<0.01 to P<0.001) |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and comparator asthma therapies.
Safety Operating Guide
Essential Guide to the Proper Disposal of Parogrelil in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to Ensure Safety and Compliance.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of Parogrelil, a phosphodiesterase inhibitor. In the absence of specific disposal protocols for this compound, the following guidelines are based on best practices for the management of pharmaceutical and chemical waste in a research environment and information from Safety Data Sheets (SDSs) of structurally related compounds, such as pyridazinone derivatives.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible in the event of accidental exposure.
II. Chemical and Physical Properties of this compound
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₉H₁₈BrClN₄O₂ |
| Molecular Weight | 449.7 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Information not widely available; treat as sparingly soluble in water unless otherwise specified. |
Note: This data is compiled from publicly available chemical databases. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed information.
III. Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly categorize this compound waste at the point of generation. Do not mix it with incompatible waste streams.
-
Solid Waste: This includes expired or unused this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any lab materials (e.g., paper towels, bench protectors) that have come into direct contact with the solid compound.
-
Liquid Waste: This category includes solutions containing this compound, such as experimental reaction mixtures, and solvents used to rinse contaminated glassware.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound should be segregated into designated sharps containers.
Step 2: Waste Collection and Containment
Use appropriate containers for each type of this compound waste.
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically resistant container. A sturdy plastic or glass wide-mouth bottle with a screw cap is recommended.
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle) with a secure screw cap. Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.
-
Sharps Waste: Place all contaminated sharps directly into a puncture-resistant sharps container.
Step 3: Labeling of Waste Containers
Accurate and clear labeling is crucial for regulatory compliance and the safety of waste handlers.
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ".
-
List all constituents of a mixture, including solvents and their approximate concentrations.
-
Include the date of waste accumulation.
Step 4: Storage of Waste
Store this compound waste in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Do not store waste containers near heat sources, direct sunlight, or incompatible chemicals.
-
Secondary containment (e.g., a chemical-resistant tray) is recommended to contain any potential leaks or spills.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination and regulatory violations.[2][3]
-
Contact your EHS office to schedule a pickup for your properly labeled and contained this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[4]
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Containment: For small spills of solid this compound, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads) and place it in the solid waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides general guidance for the disposal of this compound in a laboratory setting. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or your institution's established waste management policies. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements and procedures.
References
Essential Safety and Logistical Information for Handling Parogrelil
Disclaimer: This document provides guidance on personal protective equipment (PPE) and safety procedures for handling Parogrelil in a research setting. It is crucial to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the general hazards associated with pharmacologically active research chemicals, particularly phosphodiesterase (PDE) inhibitors and pyridazinone derivatives. All laboratory personnel must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Core Safety Principles
Given that this compound is a potent, biologically active compound intended for research, it should be handled with a high degree of caution. Assume the substance is hazardous in the absence of complete data. Engineering controls, administrative controls, and personal protective equipment should be used in combination to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. It is essential to inspect all PPE for integrity before each use.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination. Do not wear gloves outside of the designated work area. |
| Eyes | Safety Goggles | Chemical splash goggles are required to protect against splashes and airborne particles. |
| Face | Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashes, such as when handling larger quantities or preparing solutions. |
| Body | Laboratory Coat | A buttoned, knee-length laboratory coat is required. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory | N95 Respirator or Higher | A NIOSH-approved N95 respirator is recommended, especially when handling the solid compound or when there is a potential for aerosol generation. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. Ensure proper fit testing and training. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory. |
Health Hazard Information
| Potential Hazard | Description |
| Cardiovascular Effects | PDE inhibitors are known to have cardiovascular effects.[1][2][3] |
| Vision and Hearing | Some PDE inhibitors have been associated with vision and hearing problems.[4][5] |
| Skin and Eye Irritation | Direct contact with the skin or eyes may cause irritation. |
| Respiratory Irritation | Inhalation of the powder may cause respiratory tract irritation. |
Operational and Disposal Plans
A clear and systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
1. Engineering Controls:
-
Fume Hood: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
2. Standard Operating Procedures (SOPs):
-
Access Control: Restrict access to areas where this compound is being handled.
-
Decontamination: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste in a sealed container. For large spills, evacuate the area and contact your institution's EHS department.
4. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's EHS department for specific guidance on waste stream management.
Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound in a research laboratory.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Sildenafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
